This compound is a stable, heavy isotope-labeled analog of Chlorothalonil, where two carbon atoms are replaced with the 13C isotope [1]. Its primary use is as an internal standard for quantitative analysis using techniques like GC-MS or LC-MS, helping to improve the accuracy and reliability of residue measurement [1].
The table below summarizes its core technical data:
| Property | Description |
|---|---|
| Molecular Formula | C613C2Cl4N2 [1] |
| CAS Number | 2767332-24-9 [1] |
| Molar Mass | 267.90 g/mol [1] |
| IUPAC Name | 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile-13C2 [1] |
| Application | Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] |
Since a direct synthesis protocol is not available, a validated analytical method for detecting chlorothalonil in complex matrices is highly relevant for researchers using the labeled standard. The following workflow is based on a modified QuEChERS method developed for agricultural commodities [2].
Key Details of the Protocol [2]:
While the exact synthesis of the labeled compound is not detailed, understanding the production of unlabeled Chlorothalonil provides context for the starting point of its synthesis.
Here are detailed methodologies for key experiments that utilize stable isotope labeling in fungicide research.
This protocol uses Stable Isotope Probing (SIP) to determine if a fungus is breaking down a fungicide for energy or through a secondary process [1].
The following diagram illustrates the logical workflow of this SIP experiment:
Workflow for tracking fungicide degradation using Stable Isotope Probing (SIP).
This method traces how fungi build complex, potentially fungicidal, compounds from simple sugar precursors [2].
The following table presents key quantitative findings from published studies that utilized stable isotope labeling:
| Study Focus | Labeled Compound / Organism | Key Quantitative Finding | Analytical Technique |
|---|---|---|---|
| Degradation Pathway [1] | ¹³C-Diclofenac / Trametes versicolor | 9.4% of ¹³C from DCF was mineralized to ¹³CO₂ after 7 days; ¹³C was incorporated into proteinogenic amino acids. | IRMS, LC-HRMS |
| Biosynthetic Pathway [2] | ¹³C-Glucose / Shiraia sp. | Supplementing with disaccharides (sucrose, trehalose) doubled the production of perylenequinone metabolites. | LC-HRMS |
| Analytical Precision [3] | SIL-IS / Vegetable Analysis | Using Stable Isotope-Labeled Internal Standards reduced the median coefficient of variation (CV) for technical replicates from 7.1% to 3.6%. | LC-MS/MS |
When designing experiments with stable isotope-labeled fungicides, keep these points in mind:
The table below summarizes the available technical data for Chlorothalonil-13C2 and a more heavily labeled variant. This should serve as a reference for your research.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment | Purity | Supplier |
|---|---|---|---|---|---|---|
| This compound | 2767332-24-9 [1] | C613C2Cl4N2 [1] | 267.90 [1] | Information not specified | Information not specified | MedChemExpress (MCE) [1] |
| Chlorothalonil-[13C2,15N2] | Not specified | C613C2Cl415N2 [2] | 269.87 [2] [3] | 99% 13C, 98% 15N [3] | ≥98% [3] | BOC Sciences [2], Alfa Chemistry [3] |
While a full whitepaper is not available, the search results indicate key methodologies and contexts where these labeled compounds are crucial.
The following diagram outlines the general workflow for analyzing pesticide residues using isotope-labeled internal standards:
> Workflow for residue analysis using an isotope-labeled internal standard to ensure quantification accuracy.
It is important to note the regulatory and safety landscape surrounding chlorothalonil, which drives the need for precise monitoring.
To obtain the comprehensive specifications and protocols you need, I suggest the following:
Chlorothalonil-13C2 is the carbon-13 labeled form of Chlorothalonil, primarily used as an internal standard or tracer for quantitative analysis using NMR, GC-MS, or LC-MS techniques [1]. Its core identifying information is as follows:
| Property | Specification |
|---|---|
| CAS No. | 2767332-24-9 [1] |
| Molecular Formula | C₆¹³C₂Cl₄N₂ [1] |
| Molecular Weight | 267.90 g·mol⁻¹ [1] |
| Research Use | Broad-spectrum foliar fungicide; used to study effects on soil microbes, spermatogenesis, and intestinal epithelial barriers [2]. |
The most detailed solubility information available is for the unlabeled Chlorothalonil, which can serve as a reference. The data for the labeled compound is inferred from one source providing preparation protocols.
Reported Solubility of Chlorothalonil (Unlabeled)
| Solvent | Solubility | Concentration (Molar) |
|---|---|---|
| DMSO | 33.33 mg/mL [2] | 125.34 mM [2] |
| Water (at 25°C) | 0.81 mg/L (pH 7) [3] | - |
Stock Solution Preparation and Solubility (Unlabeled Chlorothalonil)
The following protocols are recommended for preparing stock solutions of unlabeled Chlorothalonil in DMSO [2]. These methods are likely applicable to the labeled compound for experimental use.
| Concentration | Volume | Mass to Dissolve |
|---|---|---|
| 10 mM | 1 mL | 2.66 mg |
| 25.0 mg/mL | 1 mL | 25.0 mg |
In Vivo Administration Solvent Recipes (Unlabeled Chlorothalonil)
For in vivo experiments, two solvent recipes are provided to create clear solutions of unlabeled Chlorothalonil at ≥ 2.5 mg/mL (9.40 mM) [2]. You can adapt these for the labeled compound.
In vivo solvent preparation pathways.
Based on the available data for unlabeled Chlorothalonil, the following storage conditions are recommended to maintain stability [2]. These guidelines should be strictly followed for the labeled compound.
Recommended storage conditions and durations.
A key point for your research is that the search results did not contain specific, experimentally determined solubility and stability data for this compound itself. The information presented above relies on data for the unlabeled compound, which is a reasonable proxy but not a perfect substitute.
To obtain the specific data you need for this compound, you may consider:
Stable isotope-labeled compounds like Chlorothalonil-13C2 are indispensable in modern analytical chemistry for tracing the environmental fate and human exposure to pesticides. The core principle relies on the nearly identical chemical and physical behavior of the labeled compound and its native counterpart, with the mass difference providing a unique MS detection signature [1].
The 13C2-label is preferred because carbon is part of the molecular backbone, minimizing the risk of isotope effects that can occur with deuterium (²H) labels, such as slight shifts in retention time or differential metabolic handling [2]. This compound is primarily used as an internal standard in Stable Isotope Dilution Assays (SIDA), which is critical for achieving high accuracy and precision by correcting for analyte loss during sample preparation and signal suppression/enhancement during mass spectrometric analysis (matrix effects) [2].
This protocol is adapted from methods developed for determining polar chlorothalonil metabolites in soil [3].
Step 1: Sample Collection and Preparation Collect agricultural soil samples using a standardized coring method. Air-dry the soil at room temperature and homogenize it by sieving through a 2-mm mesh sieve. Store at -20°C until analysis.
Step 2: Metabolite Extraction For metabolites R471811, R417888, SYN507900, and SYN548580, use a Solid Phase Extraction (SPE) approach. Precisely weigh 5.0 g of soil into a centrifuge tube. Add a known amount of This compound internal standard and 10 mL of an acidified acetonitrile-water mixture (e.g., 80:20 v/v with 1% formic acid). Shake vigorously for 1 hour on a mechanical shaker. Centrifuge at 4,000 g for 10 minutes and transfer the supernatant. Pass the extract through a conditioned SPE cartridge (e.g., C18). Elute the analytes with a suitable solvent and evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute the residue in 1 mL of methanol for UHPLC-MS/MS analysis [3]. For metabolite R611968, use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Extract the soil with acetonitrile, followed by a partitioning step with salts (MgSO₄, NaCl). Then, perform a dispersive-SPE cleanup step to remove interfering co-extractives [3].
Step 3: UHPLC-MS/MS Analysis
Step 4: Method Validation The method should be validated for:
For the analysis of chlorothalonil metabolites in water samples, a direct-injection method can be employed, eliminating the need for pre-concentration [3].
Step 1: Sample Preparation Filter water samples (e.g., groundwater) through a 0.2-μm nylon membrane filter. Add the This compound internal standard directly to the filtered water sample.
Step 2: UHPLC-MS/MS Analysis Inject the prepared water sample directly into the UHPLC-MS/MS system. Use chromatographic and mass spectrometric conditions similar to those described in Protocol 1, with potential adjustments to the mobile phase gradient to optimize separation. This method has demonstrated excellent sensitivity with an LOQ of 5-10 ng/L for water [3].
The following diagram illustrates the logical workflow for the sample preparation and analysis of chlorothalonil metabolites in different matrices:
When applying the above protocols, the following performance characteristics were achieved, providing a benchmark for method validation [3]:
| Validation Parameter | Performance Value |
|---|---|
| Limit of Quantification (LOQ) in Soil | 0.5 µg/kg for all metabolites [3] |
| Limit of Quantification (LOQ) in Water | 5-10 ng/L [3] |
| Accuracy (Recovery) | 84% - 115% [3] |
| Precision (RSD) | <10% at low, medium, and high concentrations [3] |
Application of these methods to real-world samples revealed an inverse detection frequency of chlorothalonil metabolites in soil versus groundwater. This pattern is likely controlled by the metabolites' sorption coefficient (Kd), which determines how much of the metabolite is retained in the soil or leaches into groundwater [3]. This insight is crucial for modeling the long-term evolution of these metabolites in the environment after the ban of the parent compound.
This compound is a stable, heavy isotope-labeled analog of the broad-spectrum fungicide chlorothalonil, where two carbon atoms have been replaced with the 13C isotope. This compound serves as a crucial internal standard in analytical chemistry, enabling highly accurate and reliable quantification of chlorothalonil and its metabolites in complex matrices. The primary advantage of using this isotopically labeled standard is its nearly identical chemical behavior to the native analyte during sample preparation and analysis, while being distinguishable via mass spectrometry due to its higher molecular mass of 267.90 [1].
The use of this compound is particularly valuable in environmental and food safety monitoring. Chlorothalonil itself is effective against fungal diseases caused by Phytophthora infestans and Alternaria solani, but its environmental persistence and transformation into metabolites of concern have led to increased regulatory scrutiny, including a recent ban in the European Union [1] [2]. These application notes provide detailed methodologies for leveraging this compound to generate precise, accurate, and reproducible analytical data in various research contexts.
The table below summarizes the fundamental properties of this compound:
| Property | Specification |
|---|---|
| CAS Number | 2767332-24-9 [1] |
| Molecular Formula | C₆¹³C₂Cl₄N₂ [1] |
| Molecular Weight | 267.90 g/mol [1] |
| SMILES Notation | N#[13C]C1=C(C([13C]#N)=C(C(Cl)=C1Cl)Cl)Cl [1] |
| Shipping & Storage | Room temperature (continental US); store as per Certificate of Analysis [1] |
| Chemical Purity | "For research use only." Not for human therapeutic use [1] |
This compound is designed for specific research applications, primarily as a tracer and internal standard [1]:
The following sections provide robust, step-by-step protocols for quantifying chlorothalonil and its key metabolites in different sample types using this compound as an internal standard.
This protocol is adapted from a published method for determining chlorothalonil and its major degraded product, 4-hydroxy-2,5,6-trichloroisonaphthonitrile (4OH-TPN), in aqueous and food matrices [3].
The sample preparation and analysis process can be visualized as follows:
This method has demonstrated excellent sensitivity [3]:
| Matrix | Analyte | Method Detection Limit (MDL) |
|---|---|---|
| Aqueous Samples | Chlorothalonil | 0.18 ng/L (pg/mL) |
| Cucumber | Chlorothalonil | 3.2 ng/g (ppb) |
This protocol is based on a validated method for determining five key polar metabolites of chlorothalonil in soil and groundwater, crucial for environmental monitoring [2].
The five target chlorothalonil metabolites are: R471811, R417888, SYN507900, SYN548580, and R611968 [2].
The process diverges based on the sample matrix and target metabolites, as shown below:
This multi-method approach has been rigorously validated [2]:
| Parameter | Soil Method Performance | Water Method Performance |
|---|---|---|
| Limit of Quantification (LOQ) | 0.5 µg/kg for all metabolites | 5-10 ng/L for all metabolites |
| Accuracy | 84 - 115% | Not explicitly stated, but method is validated |
| Precision (RSD) | <10% at low, medium, and high concentrations | Not explicitly stated, but method is validated |
Forced degradation studies are essential for validating analytical methods. A stability-indicating method is defined as a validated quantitative analytical method that can accurately measure the active ingredient and its degradation products without interference [5]. Although developed for a different compound (chlorthalidone), the principles from the search results can be applied [5]:
The core of the internal standard method lies in its data processing. The use of this compound corrects for:
The calibration curve is built by analyzing standards with known concentrations of the native analyte and a fixed concentration of the internal standard. The resulting linear regression (y = ax + b), where y is the peak area ratio (analyte/IS) and x is the analyte concentration, is used to back-calculate concentrations in unknown samples with high precision and accuracy [5].
The use of This compound as an internal standard is a critical component of robust and reliable analytical methods for quantifying chlorothalonil and its metabolites. The protocols outlined herein, covering analysis in water, food, and soil matrices, provide researchers with detailed methodologies that achieve high sensitivity, accuracy, and precision. As regulatory focus shifts increasingly towards the environmental impact of pesticide metabolites, these validated approaches become indispensable tools for environmental monitoring, risk assessment, and compliance testing.
| Aspect | Details & Applications |
|---|---|
| Chemical Identity | Tetrachloroisophthalonitrile (C₈Cl₄N₂); Broad-spectrum organochlorine fungicide [1] [2] |
| Key Chemical Properties | Low water solubility (0.6–0.8 mg/L); High stability at pH ≤7; Vapor pressure: 7.63×10⁻⁵ Pa at 25°C [2] |
| Primary CSIA Application | Tracking in-situ degradation and transformation pathways in the environment [3] [4] |
| CSIA Elements | Carbon (δ¹³C) and Chlorine (δ³⁷Cl) isotope ratios are most relevant [3] [4] |
| Challenges | Low environmental concentrations (ng/L) require preconcentration; Complex metabolite interference [5] |
This protocol outlines the procedure for determining carbon and chlorine isotope ratios of Chlorothalonil in surface and groundwater, optimized from recent methodological advances [5] [6] [4].
This experimental workflow for analyzing chlorothalonil in water samples from collection to instrumental analysis can be visualized as follows:
Chlorothalonil CSIA Experimental Workflow
Once accurate isotope data is obtained, interpreting the results is crucial for understanding chlorothalonil's environmental fate.
Quantifying Degradation with the Rayleigh Equation: The extent of biodegradation is calculated using the Rayleigh distillation model:
Where C_t and C_0 are concentrations at time t and zero, R_t and R_0 are corresponding isotope ratios, and α is the enrichment factor [4].
Isotope Enrichment Factors (ε): The following table summarizes enrichment factors for different chlorothalonil degradation pathways, which are key for interpreting CSIA data and identifying active processes [3]:
| Degradation Process | ε carbon (‰) | ε chlorine (‰) | AKIEcarbon | Implication for CSIA |
|---|---|---|---|---|
| Direct Photolysis | Not yet determined for Chlorothalonil | Not yet determined | — | Potential for pathway identification |
| Indirect Photolysis | Not yet determined for Chlorothalonil | Not yet determined | — | Different ε value vs. direct photolysis |
| Hydrolysis (Alkaline) | Not yet determined for Chlorothalonil | Not yet determined | — | — |
| Biodegradation | Not yet determined for Chlorothalonil | Not yet determined | — | Primary application for field studies |
Note: While CSIA is a powerful tool for chlorothalonil, specific enrichment factors (ε) for its major transformation pathways are not yet available in the current literature and represent a critical data gap for future research. The table structure is provided as a guide for reporting results once experimental data is obtained.
The conceptual process of interpreting isotope data to distinguish between different environmental fate processes is shown below:
Interpreting CSIA Data to Identify Degradation Pathways
Future work should focus on establishing a comprehensive library of chlorine and carbon enrichment factors (ε) for chlorothalonil's major transformation pathways. Furthermore, addressing the analytical challenges of Cl-CSIA will be key to unlocking its full potential for tracking the fate of this persistent fungicide in the environment [3] [4].
This compound (2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile-13C2) is a stable isotope-labeled analog of the broad-spectrum fungicide chlorothalonil, where two carbon atoms have been replaced with 13C isotopes. This compound serves as crucial internal standard for precise quantification and tracking of chlorothalonil and its metabolites in environmental fate studies. The incorporation of 13C labels at specific positions within the chlorothalonil molecule enables researchers to distinguish between applied compound and naturally occurring residues, thereby providing unambiguous tracking of the parent compound's transformation pathways in complex environmental matrices.
The significance of chlorothalonil as an environmental contaminant stems from its extensive historical use as a non-systemic fungicide in agricultural practices worldwide. First registered in 1966, chlorothalonil has been applied to numerous crops including peanuts, potatoes, tomatoes, and various fruits and vegetables for control of fungal diseases such as rust, leaf blight, downy mildew, and botrytis rot [1] [2]. With an annual usage exceeding 15 million pounds in the United States during the 1990s, chlorothalonil represented the third most-used fungicide after only sulfur and copper formulations [2]. This widespread application has led to increasing environmental concerns, particularly regarding its high toxicity to aquatic organisms and the potential for formation of persistent metabolites that may contaminate water resources [1] [3].
Chlorothalonil (IUPAC name: 2,4,5,6-tetrachloroisophthalonitrile) is a polychlorinated aromatic compound with the molecular formula C₈Cl₄N₂ and a molecular weight of 265.90 g·mol⁻¹ [2]. The molecule features a benzene ring with four chlorine atoms and two nitrile groups arranged in a 1,3-relationship, creating a symmetrical structure that contributes to its environmental persistence in certain conditions. This compound incorporates two 13C atoms specifically in the nitrile carbon positions, resulting in a molecular weight of 267.90 g·mol⁻¹ [4]. This strategic labeling positions the heavy isotopes in functional groups that typically remain intact through initial metabolic reactions, allowing the tracer to accurately follow the parent compound's fate.
The stable isotope labeling in this compound does not significantly alter the compound's chemical behavior or physical properties compared to the unlabeled molecule, ensuring that experimental results accurately reflect environmental processes. This maintenance of chemical similarity while providing distinct analytical detection signatures makes this compound an ideal tracer for environmental fate studies. The isotopic enrichment (typically >99% 13C) provides sufficient mass difference for precise detection by mass spectrometry without altering the fundamental chemical reactivity.
Table 1: Physical-Chemical Properties of Chlorothalonil and this compound
| Property | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Molecular Weight | 265.90 g·mol⁻¹ (unlabeled) | Standard conditions | [2] |
| 267.90 g·mol⁻¹ (13C2-labeled) | Standard conditions | [4] | |
| Water Solubility | 0.81 mg/L | 25°C, pH 7 | [5] |
| Melting Point | 250-252°C | Standard atmospheric pressure | [5] [2] |
| Boiling Point | 347°C | 760 mmHg | [5] |
| Log P (Octanol-Water) | 2.88-3.86 | Not specified | [2] |
| Vapor Pressure | Low (specific value not reported) | Room temperature | [1] |
| Soil Adsorption Coefficient | High (strongly sorbs to soil) | Not specified | [1] |
The physical-chemical profile of chlorothalonil reveals characteristics that significantly influence its environmental behavior. The exceptionally low water solubility (0.81 mg/L at 25°C) indicates limited mobility in aquatic systems and tendency to partition into organic phases [5]. The high melting point (250-252°C) reflects the compound's thermal stability and crystalline nature in pure form [5] [2]. chlorothalonil's low vapor pressure and high soil adsorption coefficient suggest limited volatilization losses and strong association with soil and sediment particles, potentially reducing its mobility in terrestrial environments [1]. These properties collectively inform the compound's environmental distribution and persistence, guiding researchers in designing appropriate fate and transport studies.
Chlorothalonil exhibits complex environmental behavior characterized by multiple dissipation pathways that vary significantly across different environmental compartments. In aquatic systems, photodegradation represents a major transformation route, with the photolysis rate enhanced by natural photosensitizers such as dissolved organic matter or nitrate [1]. The compound demonstrates high toxicity to aquatic organisms including fish, amphibians, and invertebrates, with certain metabolites exhibiting even greater toxicity than the parent compound [1] [2] [6]. In soil environments, chlorothalonil undergoes rapid microbial degradation under both aerobic and anaerobic conditions, with reported half-lives ranging from less than 1 day to 3.5 days in surface soil following foliar application to peanuts [7]. This degradation occurs more efficiently under neutral pH conditions and in soils with low organic carbon content [1].
The metabolic pathways of chlorothalonil in environmental systems produce several transformation products of concern. Under anaerobic conditions, hydrolytic dechlorination produces the stable metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), which has been shown to be 30 times more acutely toxic than the parent compound and more persistent in the environment [2]. Recent research has identified five polar metabolites (R471811, R417888, SYN507900, SYN548580, and R611968) that frequently appear in groundwater, sometimes at concentrations exceeding those of the parent compound [3]. The detection of these metabolites in groundwater resources has become a significant regulatory concern, leading to increased scrutiny of chlorothalonil's environmental impact.
The environmental profile of chlorothalonil has prompted significant regulatory action in recent years. The European Union banned chlorothalonil use in 2019, with the prohibition taking effect in May 2020, primarily due to concerns about groundwater contamination with potentially toxic metabolites and identified risks to amphibians and fish [2]. Similarly, Switzerland implemented restrictions in December 2019 following the detection of chlorothalonil metabolites in groundwater sources used for drinking water [2]. The International Agency for Research on Cancer (IARC) has classified chlorothalonil as a Group 2B "possible human carcinogen" based on observations of renal and gastrointestinal system cancers in laboratory animals [2].
The EPA reassessment of chlorothalonil has progressed through multiple phases, with the agency issuing a draft risk assessment in 2020 that indicated potential risks requiring regulatory action [8]. This evolving regulatory landscape underscores the importance of rigorous environmental fate studies using advanced analytical tools like this compound to better understand the compound's behavior and transformation in the environment, particularly regarding the formation, persistence, and mobility of its metabolites in soil and water systems.
For the analysis of chlorothalonil and its metabolites in water matrices, employ solid phase extraction (SPE) for optimal recovery of the polar metabolites. The protocol should begin with collecting water samples in amber glass containers to prevent photodegradation, followed by filtration through 0.7 μm glass fiber filters to remove particulate matter. Acidify the samples to pH 3.0 with hydrochloric acid to preserve analyte integrity. For SPE, use hydrophilic-lipophilic balance (HLB) cartridges (200 mg, 6 mL) conditioned sequentially with 5 mL methanol and 5 mL acidified water (pH 3.0). Load 500 mL of water sample at a flow rate of 5-10 mL/min, then dry the cartridges under vacuum for 30 minutes. Elute analytes with 8 mL of methanol followed by 8 mL of acetonitrile, then evaporate the combined eluents to near dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for UHPLC-MS/MS analysis [3].
For the specific metabolite R611968, which may not be efficiently extracted by the SPE method, implement a modified QuEChERS approach. Combine 100 mL of water with 10 mL acetonitrile and 4 g magnesium sulfate, then shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes, then transfer 1 mL of the acetonitrile layer to a dispersive SPE tube containing 150 mg primary secondary amine (PSA) and 900 mg magnesium sulfate. Vortex for 30 seconds, centrifuge at 10,000 rpm for 2 minutes, and filter the supernatant through a 0.22 μm nylon membrane before analysis [3].
For soil matrices, employ a two-stage extraction protocol to address the varying polarities of chlorothalonil metabolites. Weigh 10 g of homogenized soil (air-dried and sieved to <2 mm) into a 50 mL centrifuge tube. Add 20 mL of extraction solvent (acetonitrile:water, 80:20, v/v) and 100 μL of this compound internal standard solution (1 μg/mL in acetonitrile). Shake the mixture horizontally at 200 rpm for 60 minutes, then centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a separate vessel and repeat the extraction with 10 mL of fresh extraction solvent. Combine the supernatants and evaporate to approximately 1 mL under nitrogen stream at 35°C [3] [7].
For cleanup, utilize dual-cartridge SPE with consecutive polymer-based and ion-exchange phases. Dilute the concentrated extract with 9 mL of acidified water (pH 3.0) and load onto a conditioned HLB cartridge (60 mg, 3 mL). After loading, wash with 3 mL of methanol:water (20:80, v/v) and elute with 4 mL of methanol. Further clean the eluate using a mixed-mode anion exchange cartridge (MAX, 60 mg, 3 mL) preconditioned with 3 mL methanol and 3 mL water. After loading, wash with 3 mL of water and elute with 4 mL of 2% formic acid in methanol. Combine the eluents and evaporate to dryness under nitrogen, then reconstitute in 1 mL of methanol:water (50:50, v/v) for analysis [3].
Table 2: Optimized UHPLC-MS/MS Parameters for Chlorothalonil and Metabolites
| Parameter | Specification | Notes |
|---|---|---|
| Chromatography System | UHPLC with binary pump | Suitable for high-pressure separations |
| Column | C18 reverse phase (100 × 2.1 mm, 1.7 μm) | Maintain at 40°C |
| Mobile Phase A | 0.1% Formic acid in water | LC-MS grade |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | LC-MS grade |
| Gradient Program | 0 min: 10% B; 2 min: 30% B; 8 min: 95% B; 10 min: 95% B; 10.1 min: 10% B; 13 min: 10% B | Total run time: 13 minutes |
| Flow Rate | 0.3 mL/min | Constant |
| Injection Volume | 5 μL | Fixed loop |
| Mass Spectrometer | Triple quadrupole with ESI source | Operate in negative mode |
| Ionization Mode | Electrospray ionization (ESI) | Negative for metabolites, positive for parent |
| Nebulizer Gas | Nitrogen, 40 psi | Adjust as needed |
| Drying Gas | Nitrogen, 10 L/min, 300°C | |
| Capillary Voltage | 3500 V (negative), 4000 V (positive) | Optimize for specific instrument |
For mass spectrometric detection, operate the instrument in multiple reaction monitoring (MRM) mode to achieve the required sensitivity and selectivity. For this compound, monitor the transition from m/z 268.9 → 168.9 (quantifier) and 268.9 → 132.9 (qualifier) with collision energies optimized for each transition (typically -25 eV and -35 eV, respectively). The internal standard properties of this compound correct for matrix effects and extraction efficiency variations, with the 13C-labeled bonds remaining stable throughout sample preparation and analysis [4] [3].
For advanced degradation studies, implement compound-specific isotope analysis (CSIA) to quantify degradation and identify transformation pathways without requiring complete metabolite identification. This approach is particularly valuable for studying photodegradation mechanisms, which represent a major dissipation pathway for chlorothalonil in aquatic environments [9]. The protocol requires a gas chromatography-isotope ratio mass spectrometry (GC-IRMS) system or LC-IRMS for less volatile metabolites.
The CSIA workflow involves: (1) extraction and purification of target analytes with minimal isotopic fractionation; (2) chromatographic separation with conditions optimized to achieve baseline resolution; (3) continuous conversion of eluting compounds to CO2 (for δ13C measurement) or N2 (for δ15N measurement) via combustion interface; and (4) precise measurement of isotope ratios in the mass spectrometer. Calculate isotope ratios using the delta notation (δ13C) relative to international standards, with precision of ±0.5‰ or better required for meaningful interpretation [9].
The key advantage of CSIA in environmental fate studies is its ability to provide insight into transformation mechanisms based on characteristic isotope fractionation patterns. For chlorothalonil, which undergoes both direct and indirect photolysis, CSIA can help distinguish between these pathways and quantify their relative contributions in natural systems. The method is particularly powerful when combining multiple isotope elements (C, N, Cl), providing multidimensional information about bond cleavage and formation during metabolic processes.
Photodegradation represents a major dissipation pathway for chlorothalonil in aquatic environments and on plant surfaces. To investigate photolytic transformation using this compound, prepare aqueous solutions at environmentally relevant concentrations (0.1-10 μg/L) in quartz vessels, maintaining controlled pH and temperature conditions. Include natural water samples with varying dissolved organic matter content to evaluate photosensitization effects. Expose samples to simulated solar radiation using a xenon arc lamp with appropriate filters to match natural sunlight spectrum, with parallel dark controls to account for non-photolytic processes. Sample at regular intervals (0, 1, 2, 4, 8, 12, 24, 48 hours) for analysis of parent compound depletion and metabolite formation [1] [9].
The experimental workflow for photodegradation studies can be visualized as follows:
Diagram 1: Experimental workflow for photodegradation studies of this compound
Key parameters to monitor during photodegradation studies include the direct photolysis rate, which can be quantified through the apparent quantum yield, and the indirect photolysis contribution from reactive oxygen species (ROS) generated by photosensitizers. The use of this compound allows precise quantification of these pathways even in complex natural waters where multiple processes occur simultaneously. Analysis of isotope fractionation patterns via CSIA provides additional mechanistic information, with characteristic carbon and nitrogen isotope enrichment factors (ε) helping to distinguish between different degradation pathways [9].
To investigate chlorothalonil metabolism in soil systems, conduct laboratory incubation experiments using representative agricultural soils varying in texture, organic matter content, and pH. Prepare soil microcosms by treating 50 g of soil (sieved to <2 mm) with this compound solution to achieve field-relevant concentrations (0.1-1 mg/kg). Maintain soil at appropriate moisture content (e.g., 60% of water holding capacity) and incubate in the dark at constant temperature (e.g., 20°C) to simulate field conditions. Include sterile controls (autoclaved or gamma-irradiated soil) to distinguish between biotic and abiotic transformation processes. Sacrifice replicate microcosms at appropriate time intervals (0, 1, 3, 7, 14, 28, 56 days) for comprehensive analysis of parent compound and metabolites [1] [7].
Extract soil samples using the protocol described in Section 4.1.2, paying particular attention to the recovery of both parent compound and key metabolites including 4-hydroxychlorothalonil (SDS-3701), R471811, R417888, SYN507900, SYN548580, and R611968. Monitor the sequential formation of metabolites over time to establish transformation pathways, with this compound providing internal standardization for precise quantification. The soil metabolism pathway can be visualized as:
Diagram 2: Major metabolic pathways of this compound in soil systems
For mobility studies, conduct soil column experiments to evaluate leaching potential of chlorothalonil and its metabolites. Pack columns (typically 5 cm diameter × 30 cm length) with undisturbed or sieved soil, apply this compound to the surface in simulated rainfall events, and collect leachate at the base for analysis. These studies have demonstrated that while chlorothalonil itself strongly sorbs to soil with limited mobility, several polar metabolites exhibit significant leaching potential, explaining their frequent detection in groundwater monitoring studies [3] [7].
The high aquatic toxicity of chlorothalonil necessitates thorough investigation of its effects on aquatic organisms, with particular attention to differential toxicity between the parent compound and metabolites. Conduct standardized toxicity tests using representative species including fish (e.g., zebrafish, rainbow trout), invertebrates (e.g., Daphnia magna), and amphibians (e.g., Xenopus laevis), following OECD guidelines with appropriate modifications to incorporate this compound tracing capabilities [2] [6].
For bioaccumulation studies, expose test organisms to sublethal concentrations of this compound (typically 0.1-10 μg/L) under controlled conditions, with careful monitoring of exposure concentrations using the analytical methods described in Section 4.1.1. Sample organisms at predetermined intervals to determine bioconcentration factors (BCFs) and tissue-specific distribution. Include metabolite profiling in tissue samples to assess formation and persistence of transformation products within organisms. These studies have revealed that while chlorothalonil itself can bioaccumulate, certain metabolites may exhibit even greater persistence in biological tissues [6].
Recent research has particularly highlighted the sensitivity of amphibians to chlorothalonil, with studies demonstrating significant effects on embryonic development and larval survival at environmentally relevant concentrations. The application of this compound in these studies allows precise attribution of observed effects to the parent compound versus metabolites, providing crucial information for environmental risk assessment [2] [6].
For accurate quantification of chlorothalonil and its metabolites in environmental samples, employ a stable isotope dilution approach using this compound as internal standard. Prepare calibration standards in the range of 0.1-100 μg/L (or μg/kg for solid matrices) using sample-matched blank matrices to account for matrix effects. Include quality control samples (blanks, spikes, duplicates) at a frequency of at least 5% per batch to ensure data quality. The use of this compound as internal standard corrects for losses during sample preparation and ionization suppression/enhancement during MS analysis, significantly improving data accuracy and precision [4] [3].
Method validation should establish key performance parameters including linearity (R² > 0.995), accuracy (85-115% recovery), precision (<15% RSD), method detection limits (MDL), and quantification limits (MQL). For chlorothalonil and metabolites, achievable MQLs are typically 0.5 μg/kg in soil and 5-10 ng/L in water using the described methodologies [3]. The excellent sensitivity of these methods enables detection at environmentally relevant concentrations, supporting robust environmental fate assessment.
Calculate degradation rates using first-order or pseudo-first-order kinetic models, with half-lives (t½) derived from the slope of the linear regression of ln(C/C₀) versus time. For chlorothalonil, reported half-lives vary significantly across environmental compartments: <1-3.5 days in surface soil, 10-22 days for the principal degradate 4-hydroxychlorothalonil in soil, and highly variable in aquatic systems depending on photochemical conditions [1] [7]. These kinetic parameters essential for predicting environmental persistence and designing appropriate management strategies.
For metabolite identification, employ high-resolution mass spectrometry (HRMS) in addition to the targeted MS/MS methods. Use UHPLC coupled with quadrupole-time-of-flight (Q-TOF) or Orbitrap mass spectrometers to obtain accurate mass measurements of transformation products, enabling tentative identification even without reference standards. The combination of this compound tracing with HRMS provides powerful capability for comprehensive metabolite profiling and pathway elucidation [3].
The application of this compound in environmental fate studies provides unparalleled analytical capability for tracking the transformation and transport of this important fungicide in environmental systems. The protocols and methodologies detailed in these Application Notes enable researchers to generate high-quality, reproducible data on chlorothalonil's behavior across diverse environmental compartments, addressing critical regulatory and scientific questions regarding its impact and management.
The comprehensive approach outlined—encompassing sample preparation, advanced analytical techniques, specialized fate studies, and robust data interpretation—supports the development of accurate environmental risk assessments and informed regulatory decisions. As concerns regarding chlorothalonil metabolites continue to evolve, the use of this compound as an isotopic tracer remains essential for advancing our understanding of the compound's environmental fate and for designing effective strategies to mitigate potential impacts on ecosystems and water resources.
This document provides a standardized protocol for the simultaneous determination of five key polar metabolites of Chlorothalonil in soil and water samples, leveraging Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) [1].
The extraction technique varies based on the analyte and sample matrix.
For Water Samples: A direct-injection method can be employed, where water samples are filtered and injected directly into the UHPLC-MS/MS system, offering high sensitivity [1].
For Soil Samples:
The workflow for the soil sample preparation is summarized in the diagram below:
The following tables summarize the key performance metrics obtained during the validation of this analytical method.
Table 1: Sensitivity and Accuracy of the Analytical Method
| Metabolite | Matrix | Limit of Quantification (LOQ) | Accuracy (Recovery %) |
|---|---|---|---|
| All Five Metabolites | Soil | 0.5 µg/kg | 84 - 115% [1] |
| All Five Metabolites | Water | 5 - 10 ng/L | Data not specified in search results [1] |
Table 2: Method Precision
| Metabolite | Matrix | Precision (Relative Standard Deviation, RSD) |
|---|---|---|
| All Five Metabolites | Soil | < 10% (at low, medium, and high concentrations) [1] |
The established protocols provide robust and sensitive methods for tracking the environmental fate of Chlorothalonil metabolites. The high persistence and mobility of certain metabolites, particularly R471811, underscore the importance of such analytical methods for environmental and public health protection [1] [3].
A key strategic consideration is the differential extraction required for soil samples, as illustrated in the workflow above. This highlights the importance of metabolite-specific method optimization based on their chemical properties.
Chlorothalonil (tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic organochlorine fungicide widely used in agricultural applications for disease control in fruit, vegetable, and nut crops. Recent regulatory actions, particularly in the European Union, have banned its use due to the environmental persistence and groundwater contamination potential of its metabolites, which are frequently detected at concentrations exceeding those of the parent compound. The environmental monitoring of chlorothalonil and its degradation products has therefore become increasingly important for environmental risk assessment and regulatory compliance.
The development of reliable analytical methods for tracking the fate and transport of chlorothalonil and its metabolites in environmental matrices requires sophisticated instrumentation and carefully optimized protocols. The use of stable isotope-labeled analogs such as Chlorothalonil-13C2 provides crucial advantages for quantitative analysis, serving as internal standards to correct for matrix effects, extraction efficiency variations, and instrument fluctuations. These labeled compounds exhibit nearly identical chemical properties to their native counterparts while being distinguishable via mass spectrometry, thereby improving the accuracy and precision of analytical measurements in complex environmental samples.
Polar metabolites of chlorothalonil have become significant environmental contaminants frequently detected in groundwater, often at concentrations higher than the parent compound. The hydrolytic degradation and biotransformation of chlorothalonil in soil and water matrices produce several metabolites of regulatory concern, whose chemical properties and environmental behavior vary significantly based on their sorption coefficients and polarity characteristics. These differences directly impact their mobility in subsurface environments and potential for groundwater contamination.
The five primary metabolites of environmental significance include:
This compound, with two carbon-13 atoms incorporated into its molecular structure, serves as an ideal internal standard for quantitative mass spectrometric analysis. The use of this labeled compound provides the following methodological advantages:
Table 1: Evolution of Analytical Methods for Chlorothalonil and Metabolites in Environmental Matrices
| Analytical Aspect | Modern Approach (2021) | Traditional Approach (2008) |
|---|---|---|
| Primary Instrumentation | UHPLC-MS/MS | GC-MS and LC-MS |
| Sample Preparation | Mixed-mode SPE and QuEChERS | Primarily hydrophobic polymeric SPE |
| Detection Limits (Water) | 5-10 ng/L | 0.1-1 μg/L |
| Detection Limits (Soil) | 0.5 μg/kg | 0.02-0.05 μg/g |
| Metabolite Coverage | 5 polar metabolites including sulfonated compounds | Limited metabolite coverage |
| Analysis Time | Faster through direct injection | Longer due to required derivatization |
| Accuracy Range | 84-115% | 54-130% |
Table 2: Analytical Performance Characteristics for Modern Chlorothalonil Metabolite Methods
| Performance Parameter | Soil Analysis | Water Analysis |
|---|---|---|
| Limit of Quantification (LOQ) | 0.5 μg/kg for all metabolites | 5-10 ng/L |
| Precision (RSD) | <10% (low, medium, high concentrations) | <10% |
| Accuracy (%) | 84-115% | 84-115% |
| Extraction Approach | SPE (R471811, R417888, SYN507900, SYN548580); QuEChERS (R611968) | Direct injection |
| Detection Frequency | Inverse relationship with groundwater detection | Inverse relationship with soil detection |
| Key Innovation | First method to quantify sulfonated metabolites in soil | High sensitivity without sample preconcentration |
The methodological evolution from traditional approaches to modern UHPLC-MS/MS methods represents a significant advancement in environmental monitoring capability. Earlier methods focused primarily on the parent compound and a limited number of metabolites, with higher detection limits and variable accuracy that constrained their utility for regulatory monitoring [1]. The recent development of highly sensitive and specific methods for polar metabolites addresses critical data gaps in environmental fate assessment, particularly for compounds with high groundwater contamination potential.
Soil sampling should be conducted using stainless steel corers from relevant depths based on study objectives (typically 0-20 cm for surface soil monitoring). Samples must be immediately frozen on dry ice during transport and stored at -20°C until extraction to prevent analyte degradation and microbial transformation. Prior to extraction, soil samples should be freeze-dried, homogenized, and sieved through a 2-mm mesh to ensure particle size consistency.
The extraction methodology differs based on the specific metabolite of interest due to their varying chemical properties:
The following diagram illustrates the complete workflow for soil sample analysis:
Chromatographic separation is achieved using a reversed-phase UHPLC system with a C18 column (2.1 × 100 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase composition consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol, with a gradient elution from 5% to 95% B over 12 minutes at a flow rate of 0.3 mL/min. The injection volume is typically 5 μL for soil extracts.
Mass spectrometric detection employs electrospray ionization in negative mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity. Key instrument parameters include:
The This compound internal standard is added to all samples, calibrators, and quality control materials before the extraction procedure to correct for matrix effects and variable recovery.
Water samples (groundwater, surface water, or pore water) should be collected in pre-cleaned amber glass containers and maintained at 4°C during transport. To prevent microbial degradation of target analytes, samples should be extracted within 48 hours of collection or preserved with 0.1% sodium azide if longer storage is necessary. Filtration through 0.7 μm glass fiber filters is recommended to remove suspended particulates prior to analysis.
The direct injection approach eliminates the need for sample preconcentration or extraction, significantly streamlining the analytical workflow while maintaining exceptional sensitivity. This method simplification reduces potential sample contamination and analyte losses associated with traditional extraction procedures, while enabling high-throughput analysis of large sample batches for monitoring programs.
The following diagram illustrates the simplified workflow for water sample analysis:
The direct injection method for water analysis has been rigorously validated, demonstrating excellent performance characteristics for regulatory monitoring applications. Key validation parameters include:
The exceptional sensitivity of this method (LOQ of 5-10 ng/L) enables detection at environmentally relevant concentrations well below regulatory thresholds, providing early warning capability for groundwater contamination monitoring programs.
Comprehensive monitoring of agricultural soils and associated groundwater systems has revealed a fascinating inverse detection relationship for chlorothalonil metabolites between soil and water compartments. This distribution pattern is primarily governed by the sorption coefficient (Kd) of each metabolite, which controls its retention in soil versus leaching potential to groundwater. Metabolites with lower sorption coefficients display higher detection frequency in groundwater, while those with higher sorption coefficients remain predominantly in soil matrices [2].
The regulatory implications of these findings are significant, particularly in regions where chlorothalonil use has been recently banned. The soil reservoir effect suggests that metabolite residues retained in soil and the unsaturated zone may continue to influence groundwater concentrations for extended periods following use cessation. Understanding these transport dynamics is essential for predicting the long-term evolution of groundwater quality and developing effective remediation strategies for impacted areas.
Robust QA/QC protocols are essential for generating reliable environmental monitoring data. The following measures should be implemented for both soil and water analyses:
The advanced analytical methods presented herein for the determination of chlorothalonil metabolites in soil and water matrices represent significant progress in environmental monitoring capability. The implementation of This compound as an internal standard combined with modern UHPLC-MS/MS instrumentation provides the sensitivity, specificity, and reliability required for regulatory decision-making and environmental fate studies.
These protocols enable researchers to address critical questions regarding the environmental persistence and mobility transformation of chlorothalonil metabolites following the EU ban and similar regulatory actions worldwide. The differential sorption behavior of these metabolites across environmental compartments highlights the importance of comprehensive monitoring programs that account for the complex interplay between soil retention and groundwater contamination potential. As agricultural practices evolve to meet increasing demands for sustainable production, such advanced analytical capabilities will play an increasingly vital role in environmental protection and regulatory compliance.
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum chlorinated phenyl fungicide widely used in agriculture to control fungal pathogens on numerous crops [1]. It is also employed as an antifouling agent against microalgae and mussels [1]. Environmental concerns have been raised due to Chlorothalonil's high toxicity to aquatic organisms and amphibians, with its main metabolite 4-hydroxychlorothalonil exhibiting even higher toxicity and environmental persistence [1]. Photodegradation represents a major environmental fate for polychloroaromatics like Chlorothalonil in aquatic systems and on plant surfaces, serving as an effective and inexpensive method for pollutant removal from water and agricultural ecosystems [2] [1].
The following workflow outlines the key stages in designing and conducting Chlorothalonil photodegradation studies:
Recent research has identified several approaches that significantly enhance Chlorothalonil photodegradation. The table below summarizes quantitative data on enhancement methods:
Table 1: Photodegradation Enhancement Methods for Chlorothalonil
| Enhancement Method | Light Conditions | Degradation Rate Increase | Half-Life Reduction | Reference |
|---|---|---|---|---|
| Cyanidin (phytopolyphenolic) | Solar light | 9.6-fold | Not specified | [3] |
| High-pressure mercury lamp (HPML) | 19-fold | Not specified | [3] | |
| UV lamp | 26-fold | Not specified | [3] | |
| Xenon lamp | 9.1-fold | Not specified | [3] | |
| Sodium Lignosulfonate (SL) | HPML | 14-fold | Not specified | [4] |
| UV lamp | 18-fold | Not specified | [4] | |
| Xenon lamp | 7.4-fold | Not specified | [4] | |
| Sunlight | 18.5-fold | Not specified | [4] | |
| Silver-White Aluminium Foil (reflective material) | UV lamp (254 nm) | 262.9% improvement | 29.95 min → 3.86 min (4-lamp setup) | [5] |
| TiO₂ Photocatalysis with H₂O₂ | UVA (365 nm) | Not specified | Not specified | [6] |
This protocol details the method for studying Chlorothalonil photodegradation enhanced by cyanidin, based on the work of Lv et al. [3] [1].
Materials and Reagents:
Equipment:
Procedure:
Data Analysis:
This protocol describes the use of reflective surfaces to enhance UV light utilization for Chlorothalonil photodegradation [5].
Materials and Reagents:
Equipment:
Procedure:
Data Analysis:
The photodegradation of Chlorothalonil primarily proceeds through two distinct pathways:
Reductive Dechlorination Mechanism: Natural enhancers like cyanidin and sodium lignosulfonate promote reductive dechlorination through hydrogen atom donation [3] [4]. Cyanidin, acting as a strong antioxidant and H-donor, facilitates stepwise dechlorination of Chlorothalonil to form less toxic products, ultimately yielding 5-chloroisophthalonitrile as the final product [3] [1]. Similarly, sodium lignosulfonate enhances photodegradation through reductive dechlorination by generating electrons under irradiation that promote dechlorination [4].
Oxidative Pathway: Traditional advanced oxidation processes (AOPs) relying on hydroxyl radicals (•OH) lead to the formation of 4-hydroxychlorothalonil, which exhibits higher toxicity than the parent compound [1]. This pathway is less desirable for environmental remediation.
The photodegradation of Chlorothalonil exhibits significant environmental relevance, with degradation rates strongly influenced by environmental matrices:
Table 2: Environmental Half-Lives of Chlorothalonil
| Environmental Matrix | Conditions | Half-Life | Reference |
|---|---|---|---|
| Plant surfaces (formulated) | Simulated solar light | 5.3 days (extrapolated) | [2] |
| Natural waters | UV light (300-400 nm) | 5-18 hours | [1] |
| Buffered solution (pH 7.0) | UV light (300-400 nm) | 26.4 hours | [1] |
| Pond water (with UV lamps) | Without reflective material | 12.63 minutes | [5] |
| Pond water (with UV lamps) | With silver-white aluminium foil | 7.13 minutes | [5] |
The presence of dissolved organic matter (DOM) such as humic and fulvic substances generally enhances Chlorothalonil photodegradation, except in seawater where different mechanisms may prevail [7]. Different intermediates form in natural and humic waters compared to distilled water, demonstrating that transformation pathways depend on environmental matrix composition [7].
These application notes provide comprehensive protocols for studying Chlorothalonil photodegradation using enhancement methods including natural phytochemicals (cyanidin), biodegradable surfactants (sodium lignosulfonate), and reflective materials. The reductive dechlorination pathway promoted by these methods offers environmental advantages over traditional oxidative processes by generating less toxic degradation products. Future research directions should focus on field validation of these approaches and exploration of other environmentally benign enhancement agents.
This compound is a stable isotope-labeled analog of the broad-spectrum fungicide chlorothalonil, where two carbon atoms have been replaced with the stable isotope carbon-13 (13C). This chemical labeling creates an ideal internal standard for quantitative analysis of chlorothalonil and its metabolites in complex matrices. Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is extensively used in agriculture to control fungal diseases on various crops, including peanuts, potatoes, and tomatoes, but recent regulatory actions due to environmental concerns have increased the need for precise monitoring methods [1] [2]. The European Union banned chlorothalonil in 2019, primarily because its metabolites are frequently detected in groundwater at concentrations often exceeding those of the parent compound [3] [2].
The use of this compound as an internal standard addresses a critical challenge in mass spectrometry-based analysis: matrix effects. These effects can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound has nearly identical chemical and physical properties to the native compound but differs in mass by 2 Da, it experiences the same matrix effects while remaining distinguishable by mass spectrometry [1]. This allows for precise correction of analyte recovery during sample preparation and instrumental analysis. For researchers and regulatory agencies monitoring environmental fate and compliance, this compound provides the methodological rigor required for reliable data generation in residue analysis.
This compound maintains the same fundamental chemical structure as unlabeled chlorothalonil but incorporates two 13C atoms at specific positions within the benzonitrile groups. This strategic labeling preserves the original compound's chemical behavior while creating a distinct mass signature for analytical differentiation. The molecular formula is C6¹³C2Cl4N2, with a molecular weight of 267.90 g/mol compared to 265.91 g/mol for the unlabeled compound [1]. This minimal mass difference ensures identical chromatography while allowing mass spectrometric discrimination.
Table 1: Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 2767332-24-9 |
| Molecular Formula | C6¹³C2Cl4N2 |
| Molecular Weight | 267.90 g/mol |
| Unlabeled Chlorothalonil CAS | 1897-45-6 |
| Purity | ≥95% (typical for analytical standards) |
| Storage Conditions | Room temperature or as specified in CoA |
| Chemical Structure | 2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile-13C2 |
The compound is typically supplied as a solid material with high purity suitable for analytical applications. This compound is structurally identical to the conventional chlorothalonil molecule, which appears as a white crystalline solid with a melting point of approximately 250-252°C and low aqueous solubility (0.81 mg/L at 25°C) [4]. These physical characteristics inform the sample preparation strategies discussed in subsequent sections. The stable isotope incorporation occurs at the nitrile carbon positions, maintaining the reactive sites responsible for the compound's biological activity and environmental behavior.
Table 2: Comparative Properties of Labeled and Unlabeled Chlorothalonil
| Parameter | This compound | Chlorothalonil |
|---|---|---|
| Molecular Weight | 267.90 g/mol | 265.91 g/mol |
| CAS Number | 2767332-24-9 | 1897-45-6 |
| Isotopic Composition | Two 13C atoms | Natural abundance |
| Chromatographic Behavior | Identical to native compound | Reference |
| Mass Spectrometry | Distinct m/z signature | Baseline for comparison |
| Chemical Reactivity | Equivalent to native compound | Reference |
Proper sample handling is essential for accurate chlorothalonil residue analysis. Soil samples should be collected using stainless steel corers, stored in amber glass containers, and frozen at -20°C if not extracted immediately. Water samples must be collected in amber glass containers with Teflon-lined lids, with particular attention to groundwater monitoring for chlorothalonil metabolites [3]. The addition of this compound internal standard should occur as early as possible in the process, ideally during sample homogenization, to correct for any potential analyte losses during storage and processing. For plant tissues (crops), rapid freezing in liquid nitrogen followed by pulverization and storage at -80°C is recommended to prevent degradation.
Solid Phase Extraction (SPE) for Water Samples: For the analysis of chlorothalonil and its polar metabolites in water matrices, employ a solid phase extraction approach. Condition C18 SPE cartridges with 5 mL methanol followed by 5 mL reagent water. Load 100-1000 mL of water sample (depending on expected residue levels) spiked with this compound at a concentration of 10-50 μg/L. After loading, dry the cartridge under vacuum for 10-15 minutes and elute with 4-6 mL of ethyl acetate. Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute in 1 mL of acetonitrile for UHPLC-MS/MS analysis [3].
QuEChERS for Soil and Plant Materials: For soil, crop, and food samples, employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Hydrate 10 g of homogenized sample with 10 mL of water for 15 minutes. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add a salt mixture (4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately for 1 minute. Centrifuge at 4000 rpm for 5 minutes. Transfer 6 mL of the acetonitrile layer to a dispersive SPE tube containing 150 mg MgSO4 and 25 mg primary secondary amine (PSA) for cleanup. Shake for 30 seconds, centrifuge, and use the supernatant for analysis [3].
The extraction workflow below illustrates the two primary sample preparation pathways:
After the initial extraction, additional cleanup may be necessary for complex matrices. For soil extracts, pass the prepared sample through a Florisil cartridge to remove interfering pigments and lipids. Elute with a mixture of hexane and acetone (70:30 v/v). For all sample types, concentrate the final extract under a gentle stream of nitrogen at room temperature to avoid degradation of chlorothalonil or its metabolites. Reconstitute the dried extract in an appropriate mobile phase compatible with the subsequent chromatographic analysis (typically acetonitrile or methanol with water mixtures). The inclusion of this compound throughout the process allows for accurate correction of recovery efficiencies, which typically range from 85-105% for properly executed methods.
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provides the highest sensitivity and selectivity for chlorothalonil and its metabolites. The following conditions are recommended based on published methodologies [3]:
Table 3: UHPLC Conditions for Chlorothalonil Metabolite Analysis
| Parameter | Specification |
|---|---|
| Column | C18 reverse phase (100 × 2.1 mm, 1.7-1.8 μm) |
| Column Temperature | 40°C |
| Injection Volume | 5-10 μL |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient Program | 0 min: 10% B; 2 min: 10% B; 10 min: 90% B; 12 min: 90% B; 12.1 min: 10% B; 15 min: 10% B |
For mass spectrometric detection, electrospray ionization (ESI) in negative mode typically provides the best sensitivity for chlorothalonil and its acidic metabolites. Multiple reaction monitoring (MRM) transitions should be established for each analyte, with this compound providing the reference retention time and quantification correction. The MRM transition for this compound is typically m/z 267.9 → 232.0 (quantifier) and 267.9 → 204.0 (qualifier), with the native chlorothalonil appearing at m/z 265.9 → 230.0 and 265.9 → 202.0, respectively.
While LC-MS/MS is preferred for polar metabolites, gas chromatography with mass spectrometric detection (GC-MS) remains a viable option for the parent chlorothalonil compound. The following GC conditions are recommended:
For GC-MS analysis, the characteristic ions for this compound would be m/z 268, 233, and 205, compared to m/z 266, 231, and 203 for the native compound. The retention time should be identical for both labeled and unlabeled compounds under the same chromatographic conditions.
Rigorous method validation is essential for generating reliable residue data. The following table summarizes typical performance characteristics achieved when using this compound as an internal standard:
Table 4: Method Validation Data for Chlorothalonil Residue Analysis
| Validation Parameter | Performance with this compound |
|---|---|
| Linearity Range | 0.1-500 μg/L |
| Coefficient of Determination (R²) | ≥0.999 |
| Limit of Detection (LOD) | 0.05 μg/kg (soil), 0.01 μg/L (water) |
| Limit of Quantification (LOQ) | 0.5 μg/kg (soil), 0.1 μg/L (water) |
| Precision (RSD%) | <10% at low, medium, and high concentrations |
| Accuracy (% Recovery) | 84-115% |
| Matrix Effects | Effectively corrected by internal standard |
The application of this compound is particularly valuable in environmental monitoring programs designed to assess the fate and persistence of chlorothalonil and its metabolites. Recent studies have detected chlorothalonil metabolites in groundwater at concentrations often exceeding those of the parent pesticide [3]. This environmental presence was a key factor in the European Union's 2019 decision to ban chlorothalonil, with the ban taking effect in May 2020 [2]. Using this compound as an internal standard, researchers can achieve the excellent sensitivity (LOQ of 0.5 μg/kg in soil and 5-10 ng/L in water) needed for environmental compliance monitoring.
The developed protocols allow for simultaneous determination of five key chlorothalonil metabolites: R471811, R417888, SYN507900, SYN548580, and R611968. The detection frequency of these metabolites in soil and groundwater appears to be inversely related and dependent on their sorption coefficients, which control the amount retained in soil versus what leaches toward groundwater [3]. Understanding this differential transport behavior is essential for predicting long-term groundwater contamination potential even after use discontinuation.
Chlorothalonil undergoes significant transformation in the environment, producing metabolites with different mobility and toxicity profiles than the parent compound. The major metabolites include sulfonated derivatives that are more polar and mobile in the environment. The workflow below illustrates the environmental fate of chlorothalonil and the role of stable isotope analogs in tracking this fate:
Proper preparation of the this compound internal standard solution is fundamental to method accuracy. Prepare a primary stock solution at a concentration of 1000 μg/mL in acetonitrile or acetone, as chlorothalonil demonstrates good stability in these solvents. Store at -20°C in amber vials with Teflon-lined caps to prevent evaporation and degradation. From this stock, prepare working solutions at appropriate concentrations (typically 1-10 μg/mL) for routine use. The internal standard should be added to all calibration standards, quality control samples, and analytical samples at a consistent concentration that falls within the linear range of the method but above the anticipated LOQ.
Establish rigorous acceptance criteria for each analytical batch. The recovery of this compound should typically fall between 70-120%, with relative standard deviations of replicate injections not exceeding 15%. Calibration curves using this compound for response correction should demonstrate a coefficient of determination (R²) of ≥0.990. When method performance falls outside acceptance criteria, consider the following troubleshooting approaches:
The use of this compound in analytical methods provides the high-quality data necessary for informed regulatory decisions. Chlorothalonil is classified as a Group 2B "possible human carcinogen" by the International Agency for Research on Cancer (IARC) and is highly toxic to fish and aquatic invertebrates [2]. The detection of its metabolites in groundwater has led to significant regulatory actions, including the EU-wide ban implemented in 2020. These regulatory developments have increased the need for robust monitoring methods capable of accurately quantifying both the parent compound and its transformation products at trace levels in environmental matrices.
The application of stable isotope-labeled internal standards like this compound represents the current state-of-the-art in pesticide residue analysis, particularly for compounds of regulatory concern. By implementing the protocols outlined in this document, laboratories can generate data with the precision, accuracy, and reliability needed for environmental monitoring, regulatory compliance, and scientific research. As analytical technologies continue to advance, the fundamental principle of isotope dilution mass spectrometry with standards such as this compound will remain a cornerstone of quality assurance in trace analysis.
Stable isotope labeling has emerged as a powerful analytical technique in fungicide research and development, enabling precise tracking of molecular fate and distribution in complex biological systems. This approach incorporates non-radioactive isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H) into fungicide molecules, creating distinguishable analogs that behave identically to their native counterparts in biological and environmental systems. Unlike radioactive isotopes, stable isotopes pose no radiation risk and allow for long-term studies without molecular degradation, making them particularly valuable for vulnerable populations and extended environmental monitoring. The chemical identity maintained between labeled and unlabeled compounds ensures that biological interactions, metabolic pathways, and environmental behavior remain unaltered, providing researchers with a authentic window into fungicide dynamics.
The application of stable isotope labeling in fungicide research spans multiple domains, from basic metabolic studies to advanced environmental fate analysis. In pharmaceutical and agrochemical development, this technique provides unparalleled insights into how fungicides are absorbed, distributed, metabolized, and excreted (ADME) in target organisms and environments. For industry professionals, the methodology enables high-precision quantification even in complex matrices, overcoming the challenge of matrix effects that often plague traditional analytical methods. Furthermore, the non-invasive nature of stable isotope techniques permits repeated measurements in the same biological system, enabling longitudinal studies that reveal dynamic processes over time. As regulatory requirements for fungicide safety and environmental impact become increasingly stringent, stable isotope methodologies provide the sensitivity and specificity necessary to meet these demanding standards.
Stable isotope labeling relies on the incorporation of non-radioactive heavy isotopes into target molecules to create distinguishable yet chemically identical tracers. The most commonly used isotopes in fungicide research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), each with specific advantages and considerations for experimental design. The selection of appropriate isotopes depends on multiple factors including the molecular structure of the fungicide, the intended analytical methodology, and the specific biological processes under investigation. Carbon-13 and nitrogen-15 are particularly valuable as they form the molecular backbone of most fungicides and are less prone to exchange reactions in biological systems compared to deuterium, which may exhibit slight kinetic isotope effects due to greater mass differences.
The positioning of labels within the fungicide molecule represents another critical consideration in experimental design. Uniform labeling distributes heavy isotopes throughout the entire molecule, ideal for metabolic degradation studies, whereas site-specific labeling places isotopes at particular molecular positions to track specific metabolic transformations. For mass spectrometry detection, a mass difference of at least 3 Da between labeled and unlabeled compounds is recommended to minimize natural abundance interference, making uniformly labeled ¹³C compounds particularly advantageous for sensitive quantification. Research demonstrates that ¹³C-labeled internal standards effectively compensate for matrix effects in electrospray ionization, achieving apparent recoveries between 88% and 105% with relative standard deviations of 4-11% for multi-target analyses in complex matrices [1].
Table: Properties of Stable Isotopes Commonly Used in Fungicide Research
| Isotope | Natural Abundance (%) | Mass Difference from Light Isotope | Advantages | Limitations |
|---|---|---|---|---|
| Carbon-13 (¹³C) | 1.11% | +1 Da | Minimal kinetic isotope effects, ideal for metabolic studies | Higher cost compared to deuterium |
| Nitrogen-15 (¹⁵N) | 0.37% | +1 Da | Low natural abundance, excellent sensitivity | Limited to nitrogen-containing compounds |
| Deuterium (²H) | 0.0115% | +1 Da per atom | Cost-effective, easy synthesis | Potential for metabolic lability and H/D exchange |
| Oxygen-18 (¹⁸O) | 0.20% | +2 Da | Useful for oxygen-containing fungicides | Possible exchange in aqueous environments |
Stable isotope labeling strategies have been successfully applied across diverse fungicide research areas, each with specific methodological requirements and analytical outcomes. In biosynthetic pathway elucidation, researchers incorporate ¹³C-labeled precursors such as glucose into fungal cultures to trace the incorporation of carbon atoms into secondary metabolites including natural fungicides [2]. This approach has revealed how fungi utilize simple carbon sources to construct complex perylenequinone scaffolds, with disaccharides like sucrose and trehalose doubling production yields compared to monosaccharides in optimized fermentation media [2]. For environmental fate studies, stable isotope labeling enables precise tracking of fungicide translocation in plants and degradation in soils, providing critical data for environmental risk assessments.
In analytical method development, stable isotope-labeled fungicides serve as ideal internal standards for mass spectrometry-based quantification, effectively compensating for matrix effects that otherwise hamper accurate measurement. The stable isotope dilution assay (SIDA) approach has been validated for multiple mycotoxins and fungicides in complex food matrices, demonstrating that ¹³C-labeled internal standards efficiently correct for ionization suppression/enhancement effects in LC-MS/MS analysis [1]. For imaging applications, stable isotopes incorporated into fungicide molecules allow visualization of spatial distribution within plant tissues using techniques like mass spectrometry imaging, revealing translocation patterns and accumulation sites that inform application strategies and residue management [3] [4].
Table: Stable Isotope Labeling Strategies for Different Fungicide Research Applications
| Research Application | Recommended Isotopes | Labeling Strategy | Analytical Techniques | Key Information Obtained |
|---|---|---|---|---|
| Biosynthetic Pathway Tracing | ¹³C, ¹⁵N | Uniform or site-specific | LC-HRMS, NMR, Molecular Networking | Metabolic precursors, pathway elucidation |
| Environmental Fate Studies | ¹³C, ¹⁵N, ²H | Site-specific | LC-MS/MS, IRMS | Degradation rates, metabolite identification |
| Quantitative Analysis | ¹³C, ¹⁵N | Uniform (minimum +3 Da) | LC-MS/MS (SIDA) | Accurate concentration data, matrix effect compensation |
| Spatial Distribution | ¹³C, ¹⁵N | Uniform | Mass Spectrometry Imaging | Translocation patterns, tissue accumulation |
| Metabolic Studies in Organisms | ¹³C, ¹⁵N | Uniform | LC-MS/MS, IRMS | Absorption, distribution, metabolism, excretion |
The investigation of fungicide biosynthesis in fungi using stable isotope labeling requires systematic experimental design and optimized culture conditions to ensure meaningful results. Begin by selecting an appropriate fungal strain known to produce the target fungicide or related compounds—for instance, Shiraia sp. MSX60519 for perylenequinone studies [2]. Prepare two sets of culture media: an experimental group supplemented with ¹³C-labeled precursors (typically 240 mg of ¹³C-glucose or other carbon sources) and a control group with equivalent ¹²C substrates. Utilize oatmeal-based solid media or liquid fermentation media depending on the fungal growth requirements, ensuring sterilization through autoclaving before inoculation. Inoculate media with fungal spores or mycelial fragments under aseptic conditions and incubate at optimal growth temperatures (typically 25-32°C) for specified durations, often 7-21 days depending on fungal growth rates and secondary metabolite production kinetics.
During the cultivation period, monitor fungal growth and metabolite production through regular sampling. Research indicates that supplementing media with specific carbon sources significantly influences production yields; disaccharides such as sucrose and trehalose have been shown to double perylenequinone production compared to monosaccharides in Shiraia sp. [2]. Additionally, environmental factors like light exposure can dramatically impact biosynthetic pathways; red and blue light specifically induce hypocrellin A biosynthesis in Shiraia fungi [2]. For enhanced production, consider adding elicitors such as sodium nitroprusside (increasing hypocrellin A by 179% via nitric oxide release) or surfactant additives like Triton X-100, which have demonstrated significant stimulation effects in various fungal systems [2].
Visualization of Experimental Workflow for Fungal Biosynthesis Pathway Tracing Using Stable Isotope Labeling
Upon completion of the cultivation period, harvest fungal biomass and culture media for metabolite extraction. Employ environmentally friendly solvent systems such as acidified acetonitrile-water mixtures to extract target compounds, homogenizing the biomass thoroughly to ensure complete extraction [2] [1]. Fractionate the crude extracts using normal-phase chromatography to isolate fractions enriched with target compounds—typically, fraction 2 contains the highest concentration of perylenequinones based on published protocols [2]. Concentrate these fractions under reduced pressure and reconstitute in appropriate solvents for subsequent analysis.
For detection and characterization, employ ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS). Operate the mass spectrometer in positive electrospray ionization mode with a mass range of 100-1500 m/z and resolution exceeding 50,000 to adequately resolve isotopic patterns. Configure the instrument to detect the characteristic mass shifts indicative of ¹³C incorporation—for instance, a +6 m/z shift would indicate incorporation of six ¹³C atoms in a singly charged molecular ion [2]. Process the raw data using specialized software to map isotopic distributions and calculate ¹³C-incorporation rates, then employ molecular networking algorithms to visualize relationships between labeled precursors and fungal metabolites, enabling reconstruction of biosynthetic pathways [5].
The interpretation of stable isotope labeling data requires systematic analysis of mass spectral patterns to determine the extent and position of label incorporation. Calculate the isotopic enrichment ratio by comparing the abundance of heavy (labeled) and light (unlabeled) isotopologues for each detected metabolite. For pathway elucidation, focus on metabolites showing significant ¹³C incorporation, as these represent compounds directly derived from the administered labeled precursor. Research demonstrates that sugars serve as primary building blocks for perylenequinone biosynthesis in Shiraia sp., with ¹³C-glucose efficiently incorporated into the perylenequinone scaffold [2].
Utilize computational tools to visualize isotope labeling networks and metabolic flux. The CumoVis software provides three-dimensional interactive visualization of isotope labeling networks, enabling researchers to explore metabolic connectivity and trace the flow of labeled atoms through complex biosynthetic pathways [6]. Combine stable isotope labeling with molecular networking to automatically detect structurally related metabolites and determine peptide sequences in nonribosomal peptides, providing critical information on biosynthesis of bioactive compounds [5]. This integrated approach has successfully revealed novel analogues of known metabolites and identified their biosynthetic relationships in fungal systems.
The Stable Isotope Dilution Assay (SIDA) represents the gold standard for accurate quantification of fungicides in complex matrices, effectively compensating for variable extraction efficiencies and matrix effects during mass spectrometric analysis. Begin by obtaining or synthesizing stable isotope-labeled internal standards for each target fungicide; uniformly ¹³C-labeled compounds are preferred over deuterated analogs due to minimal chromatographic isotope effects and greater metabolic stability [1]. For multi-target methods, ensure each analyte has a corresponding internal standard with a minimum mass difference of 3 Da to avoid interference from natural isotopic abundance. Prepare samples by homogenizing representative portions of the matrix (e.g., plant tissue, soil, or food products) and fortifying them with the isotope-labeled internal standards prior to extraction to correct for analyte losses during sample preparation.
Perform extraction using acidified acetonitrile-water mixtures (e.g., 50:50 v/v with 1% formic acid), typically employing a solvent-to-sample ratio of 5:1 [1]. Vigorously agitate the mixture for 30 minutes to ensure complete extraction, then separate the organic phase through filtration or centrifugation. For complex matrices, implement a twofold extraction procedure to enhance recovery rates—research demonstrates this approach achieves total recoveries between 97% and 111% for various mycotoxins in maize, including challenging compounds like fumonisins [1]. In some cases, additional clean-up steps such as solid-phase extraction may be necessary to reduce matrix interference, though SIDA typically provides excellent compensation even without extensive clean-up.
For instrumental analysis, employ ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) with electrospray ionization operating in dynamic multiple reaction monitoring (MRM) mode. Separate analytes using a reversed-phase C18 column (100 × 2.1 mm, 1.7-1.8 μm) with a water-methanol gradient containing 0.1% formic acid at a flow rate of 0.3 mL/min. Program the mass spectrometer to monitor at least two specific MRM transitions for each native and isotope-labeled fungicide, ensuring the labeled internal standards co-elute with their corresponding analytes (typically retention time differences < 0.01 minute) [7].
Table: SIDA Method Validation Parameters for Fungicide Analysis in Food Matrices
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Typical Performance Data |
|---|---|---|---|
| Linearity | Matrix-matched calibration at 6 concentration levels | R² > 0.995 | R² = 0.996-0.999 for 11 mycotoxins [1] |
| Recovery | Spiking before and after extraction at multiple levels | 70-120% | 97-111% total recovery for twofold extraction [1] |
| Precision | Repeated analysis (n=6) at low, medium, high levels | RSD < 15% | RSD 4-11% for multi-mycotoxin assay [1] |
| Matrix Effects | Compare slopes of solvent-based and matrix-matched calibration | -20% to +20% | Apparent recovery 88-105% with SIDA compensation [1] |
| Limit of Quantification | Signal-to-noise ratio ≥ 10 | Below MRL requirements | Fit for purpose in regulatory monitoring [1] |
| Trueness | Analysis of certified reference materials | ± 15% of certified value | Verified with characterized test materials [1] |
Validate the SIDA method according to international guidelines by assessing linearity, precision, accuracy, and sensitivity. Construct calibration curves using the ratio of analyte to internal standard peak areas versus concentration, with a minimum of six concentration levels. For fungicides regulated in food products, ensure the limit of quantification (LOQ) is sufficiently below the maximum residue limits (MRLs), typically in the low μg/kg range. Determine precision through repeated analysis (n=6) at low, medium, and high concentration levels, with relative standard deviations (RSDs) not exceeding 15%. Verify method trueness using certified reference materials or spiked recovery experiments, achieving apparent recoveries between 88% and 105% when using ¹³C-labeled internal standards [1]. This level of performance demonstrates that SIDA effectively compensates for matrix effects, making it particularly valuable for analyzing complex samples like maize, cereals, and other agricultural products.
Mass spectrometry imaging (MSI) enables visualization of fungicide distribution within plant tissues with high spatial resolution, providing critical insights into penetration, translocation, and accumulation patterns. For sample preparation, traditional histological sectioning using a cryostat can be employed for firm tissues like roots and stems, but imprinting techniques are superior for fragile, water-rich fruits and vegetables that cannot be easily sectioned [4]. The gold nanoparticle (AuNP)-immersed paper imprinting method involves carefully pressing the tissue surface against filter paper immersed with AuNPs, effectively transferring metabolites and fungicides while maintaining spatial information. This approach overcomes challenges associated with uneven surfaces and high water content in fresh produce, making it ideal for monitoring fungicide migration in apples, cucumbers, peppers, plums, carrots, and strawberries [4].
Prepare AuNP-immersed paper by synthesizing gold nanoparticles according to the citrate reduction method: heat 100 mL of 0.01% chloroauric acid (HAuCl₄) solution to boiling, then rapidly add 2 mL of 1% sodium citrate under vigorous stirring [4]. Continue heating and stirring until the solution develops a wine-red color (approximately 10 minutes), indicating nanoparticle formation. Immerse qualitative filter paper in the AuNP suspension for 20 minutes, then air-dry completely before use. For imprinting, apply uniform pressure (approximately 1-2 kg/cm²) when pressing plant tissues against the AuNP-immersed paper for 30 seconds to ensure complete transfer without smearing spatial information. Store imprinted papers in a desiccator until analysis to prevent moisture absorption and maintain spatial integrity.
For imaging analysis, utilize laser desorption/ionization time-of-flight mass spectrometry (LDI-TOF MS) equipped with a high-frequency laser (e.g., 200-1000 Hz). Mount the imprinted AuNP paper on a standard MALDI target plate using double-sided conductive tape. Program the mass spectrometer to acquire data in positive ion mode within the m/z range of 200-1000, with a laser spot size of 10-50 μm and spatial resolution of 50-100 μm depending on the required detail [4]. Set the laser energy to a level that provides sufficient signal intensity without causing excessive fragmentation of target fungicides. Acquire mass spectra at each position according to a predefined raster pattern, then reconstruct the spatial distribution of fungicides by plotting the intensity of characteristic ions against their coordinates.
Process the raw MSI data using specialized software to generate two-dimensional ion images showing fungicide distribution. Normalize ion intensities to the total ion current or an internal standard to correct for potential variations in ionization efficiency across the sample. For time-course studies, analyze multiple samples collected at different time points after fungicide application to track migration patterns. Research using this approach has revealed that both the octanol-water partition coefficient of pesticides and the water content of fruits and vegetables significantly influence migration speed into food kernels [4]. These findings provide valuable insights for optimizing application strategies and assessing residue risks in edible portions of crops.
Quantitative Stable Isotope Probing (qSIP) represents a powerful approach for investigating fungal-bacterial interactions related to fungicide metabolism in soil environments, particularly within the hyphosphere—the area of fungal influence surrounding hyphae. Begin by establishing ¹³CO₂ labeling chambers in field settings, enclosing representative plants to introduce the stable isotope label into the ecosystem [8]. For grassland studies, use cylindrical chambers (0.41 m diameter, 0.9 m height) that enclose the entire plant collar, and deliver 99 atom% ¹³CO₂ using an automated delivery system that monitors headspace CO₂ concentrations and photosynthetically active radiation to maintain optimal labeling conditions [8]. Continue the labeling process for 7-10 days during periods of active plant growth to ensure sufficient ¹³C incorporation into plant-fixed carbon.
To specifically target fungal-bacterial interactions in the hyphosphere, employ sand-filled ingrowth bags made of 50 μm nylon mesh that allows fungal hyphae penetration while excluding roots [8]. Prepare these bags by filling them with 70 g of acid-washed, baked quartz sand (pH neutralized to 7.0), then insert them 15 cm deep into the soil within the labeling chambers. Incubate the bags in situ for 12 days prior to ¹³CO₂ labeling to allow colonization by fungi and associated bacteria. This approach creates an environment that isolates fungal-bacterial interactions from the bulk soil background, effectively amplifying the detection of cross-domain interactions. After the labeling period, carefully extract the sand from the ingrowth bags and store at -80°C until DNA extraction and analysis.
Extract total nucleic acids from the hyphosphere samples using commercial kits with modifications to ensure comprehensive lysis of both fungal and bacterial cells. Subject the extracted DNA to isopycnic density gradient centrifugation to separate ¹³C-labeled (heavy) DNA from ¹²C-unlabeled (light) DNA. Prepare density gradient solutions using gradient salts such as cesium chloride or iodixanol, creating a density range of 1.65-1.75 g/mL. Centrifuge the samples at high speed (180,000 × g) for 72 hours at 20°C to achieve equilibrium density separation [8]. Following centrifugation, fractionate the gradient into 12-16 fractions with equal volume, measure the density of each fraction using a refractometer, then desalt and concentrate the DNA for subsequent molecular analysis.
Analyze each density fraction through amplicon sequencing of bacterial 16S rRNA genes and fungal ITS regions to identify labeled and unlabeled microbial communities. Calculate the atom percent excess ¹³C for each operational taxonomic unit (OTU) by comparing its density distribution in ¹³C-labeled treatments versus ¹²C controls. Statistically significant ¹³C enrichment identifies active participants in the fungal-bacterial interaction network. Research applying this approach has revealed that up to 70% of ¹³C-enriched bacteria associated with fungal hyphae are motile taxa, including genera like Bacteriovorax, Mucilaginibacter, and Flavobacterium, demonstrating specialized microbial interactions in the hyphosphere [8]. Integrate these qSIP results with cross-domain co-occurrence network analysis to hypothesize the nature of fungal-bacterial relationships, providing a more comprehensive understanding of fungicide metabolism in soil ecosystems.
The integration of stable isotope labeling techniques into fungicide research provides powerful tools for addressing complex questions in biosynthesis, mode of action, environmental fate, and food safety. The protocols outlined in this application note offer comprehensive methodologies for researchers to implement these approaches in various contexts, from laboratory cultures to field studies. The versatility and precision of stable isotope methods enable unprecedented insights into molecular-level processes that govern fungicide behavior in biological systems and the environment, supporting the development of safer and more effective crop protection strategies.
Future developments in stable isotope applications for fungicide research will likely focus on multi-isotope labeling approaches and integration with emerging analytical technologies. The combination of ¹³C, ¹⁵N, and ²H labeling in the same experiment could provide complementary information about different aspects of fungicide metabolism and degradation. Additionally, advances in high-resolution mass spectrometry and computational tools for data analysis will enhance our ability to interpret complex isotopic patterns and reconstruct comprehensive metabolic networks. As these methodologies continue to evolve, they will undoubtedly play an increasingly important role in addressing the global challenges of sustainable agriculture, food security, and environmental protection, providing researchers with the sophisticated analytical tools needed to develop next-generation fungicides with optimized efficacy and minimal environmental impact.
| Noise Type | Description | Corrective Action |
|---|---|---|
| Chemical Noise [1] | Systematic, sinusoidal baseline patterns, often dominant at higher m/z values (>400 Da). | Apply wavelet correction algorithms (e.g., NECTAR) to reduce its presence [1]. |
| Background Noise [1] | Uninformative peaks from solvents, matrix, or contaminants, lacking spatial structure in MSI. | Use spatial signal-to-noise (S/N) analysis; subtract peaks found in blank runs [1]. |
| Random Noise [1] | Inherent random fluctuations following a Poisson distribution, dominant at lower m/z values (50-400 Da). | Apply a statistical noise threshold; use smoothing algorithms (e.g., Savitzky-Golay) [1]. |
| Spectral Interference [1] | Unresolved peaks from other compounds in the sample with similar m/z ratios. | Employ high-resolution mass spectrometry (HRMS) to achieve better mass accuracy and separation [1]. |
Chemical noise appears as a persistent, structured baseline drift and can be particularly challenging [1].
The following diagram illustrates the logical workflow for characterizing and addressing different types of noise, integrating the NECTAR algorithm principles.
This is a common issue where ions from the analytical process itself interfere with the target analyte [1].
Using this compound as an internal standard (IS) is a powerful way to correct for variations during sample preparation and analysis [2].
While not specifically for the 13C2 isotope, a peer-reviewed study details a robust GC-MS/MS method for determining chlorothalonil in fruits and vegetables. This method highlights the use of an isotope-labeled internal standard to improve the reliability of the analysis, which is a key technique for enhancing sensitivity and accuracy [1].
The table below summarizes the core parameters of this method:
| Aspect | Specification |
|---|---|
| Analytical Technique | GC-MS/MS with a triple quadrupole analyser (EI) [1] |
| Internal Standard | Isotope-labelled hexachlorobenzene (HCB-13C6) [1] |
| Sample Extraction | Acetone in the presence of 0.1 M EDTA sodium salt solution [1] |
| Clean-up | Solid-Phase Extraction (SPE) using OASIS HLB cartridges [1] |
| Quantification | Matrix-matched standard calibration using relative responses to the internal standard [1] |
| MS/MS Detection | Two MS/MS transitions for reliable quantification and confirmation [1] |
| Method Performance | Recoveries: 77-110%; RSD < 20% at 0.01 and 0.1 mg kg⁻¹ spiking levels [1] |
This experimental workflow can be visualized as follows:
Based on the general method, here are some specific factors you can optimize to improve detection sensitivity for Chlorothalonil-13C2:
The table below summarizes key information on Chlorothalonil's stability under various conditions, drawn from laboratory studies.
| Factor | Condition / Effect | Key Findings / Quantitative Data |
|---|---|---|
| General Stability | Neutral/Acidic vs. Basic Conditions | Stable in neutral and acidic media; breaks down under basic conditions [1]. |
| Aqueous Photodegradation | Sunlight / Suntest apparatus | Degradation follows first-order kinetics; half-lives from 0.7 to 101 hours depending on conditions [2]. |
| Volatilization | Post-application to crops | Sustained for over 3 weeks; estimated 20-50% of applied quantity can be lost via volatilization [3]. |
Here are methodologies from key studies investigating Chlorothalonil stability, which can serve as references for your own experiments with the isotope-labeled compound.
This study investigated the breakdown of Chlorothalonil in water under light [2].
FeCl₃/H₂O₂ and TiO₂/H₂O₂.A recent study provided the first online field measurements of chlorothalonil volatilization [3].
The experimental workflow for studying Chlorothalonil stability, derived from these protocols, can be visualized as follows:
What is the recommended storage temperature for Chlorothalonil-13C2? While specific data for the isotope-labeled standard is not available in the searched literature, one supplier suggests storing the product "under the recommended conditions in the Certificate of Analysis" [4]. You should always consult the manufacturer's datasheet for the specific lot you purchased. As a general practice for stable isotope-labeled chemicals, storing at -20°C is often recommended to ensure long-term stability.
How stable is this compound on solid-phase extraction disks? A study on unlabeled Chlorothalonil found that it was not degraded on C18 Empore disks when stored for up to 3 months at -20°C [2]. This suggests that for short-term storage of processed samples, -20°C is an effective condition.
What are the main degradation products of Chlorothalonil? Research on the unlabeled compound shows that photodegradation and environmental breakdown produce several metabolites. The primary products identified include trichloro-1,3-dicyanobenzene, dichloro-1,3-dicyanobenzene, and chloro-1,3-dicyanobenzene [2]. Note that some environmental metabolites may be more toxic and persistent than the parent compound [1].
| Issue | Possible Cause | Suggested Action |
|---|---|---|
| Unexpected degradation in solution | Exposure to light (photolysis) or incorrect pH. | Conduct experiments in the dark (e.g., use amber vials) and ensure the solution is buffered at a neutral or slightly acidic pH. |
| Low recovery in volatility experiments | Significant volatilization loss during handling. | Minimize exposure of open containers and use closed-system techniques where possible. Consider volatilization as a major pathway for loss. |
| Inconsistent analytical results | Instability of the compound or its metabolites on the column or in sample vials. | Ensure samples are analyzed immediately after preparation. Store extracts at -20°C and validate the stability of the standard solution over the time frame of your analysis. |
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum organochlorine fungicide that has been widely used in agricultural applications for decades. Recent regulatory actions, including the European Union ban in 2019, have been implemented due to concerns about environmental persistence and potential health risks associated with chlorothalonil and its transformation products. The analysis of chlorothalonil metabolites presents unique challenges due to their polar characteristics, diverse chemical properties, and tendency to occur at trace levels in complex matrices. This technical support center provides comprehensive guidance for researchers and analytical scientists working on method development for chlorothalonil metabolites in various sample matrices, with emphasis on solid-phase extraction (SPE) optimization, troubleshooting common issues, and implementing effective cleanup strategies to improve analytical sensitivity and accuracy.
Table: Common Chlorothalonil Metabolites and Their Properties
| Metabolite | Chemical Characteristics | Primary Matrices | Analytical Challenges |
|---|---|---|---|
| R471811 | Polar, sulfonated | Soil, groundwater | High polarity requires specialized extraction |
| R417888 | Polar, sulfonated | Soil, groundwater | Low retention in reverse-phase systems |
| SYN507900 | Moderate polarity | Soil, water | Matrix interference in food samples |
| SYN548580 | Moderate polarity | Soil, water | Co-elution with matrix components |
| R611968 | Non-polar | Soil, food | Requires different extraction approach |
| 4-hydroxychlorothalonil (HCT/R182281) | Hydroxylated derivative | Human serum, breast milk | Very low detection limits required |
Selecting the appropriate SPE sorbent is critical for achieving optimal recovery of chlorothalonil metabolites. The chemical diversity of these transformation products often necessitates a balanced approach to sorbent selection, considering polarity, functional groups, and specific matrix interactions. Below is a comprehensive comparison of sorbent performances based on recent studies:
Table: SPE Sorbent Performance for Chlorothalonil Metabolites
| Sorbent Type | Best For | Recovery Range | Key Advantages | Limitations |
|---|---|---|---|---|
| C18 | Moderate to non-polar metabolites (R611968) | 79.3-104.1% [1] | Excellent for lipid removal, widely available | Poor retention of highly polar metabolites |
| PSA | Various metabolite classes | - | Effective removal of polar matrix interferents | May bind acidic metabolites too strongly |
| NH2 (Aminopropyl) | Polar metabolites | - | Selective for polar compounds | Variable performance across metabolites |
| Florisil | Food matrices, polar metabolites | 70-120% for some compounds [2] | Good cleanup for food samples | Not suitable for all metabolite classes |
| C18 + PSA Combination | Comprehensive cleanup | 84-115% [3] | Broad-spectrum matrix removal | Optimization required for balance |
The sorbent selection must be aligned with both the target metabolites and the sample matrix. For instance, a combination of C18 and PSA has demonstrated excellent performance for multiple chlorothalonil metabolites in soil samples, providing both effective lipid removal and elimination of polar matrix components [3]. In food matrices, the original QuEChERS method with PSA and C18 provided optimal results for chlorothalonil parent compound analysis, which can be adapted for metabolite work [1].
The following diagram illustrates the complete decision-making workflow for SPE cleanup optimization:
For the analysis of polar chlorothalonil metabolites in soil and water matrices, the following protocol has been validated with excellent sensitivity (LOQ of 0.5 µg/kg for all metabolites), precision (RSD<10%), and accuracy (84-115%) [3]:
Sample Preparation:
Extraction:
SPE Cleanup:
Concentration and Analysis:
For analysis in food matrices, a modified QuEChERS method has been successfully validated with mean recovery of 79.3-104.1% and CV <17.9% for intra- and inter-day precision [1]:
Sample Preparation:
Extraction:
d-SPE Cleanup:
GC-MS/MS Analysis:
Q: What is the most effective SPE sorbent combination for multiple chlorothalonil metabolites in soil?
Q: How can I improve recovery of the highly polar sulfonated metabolites?
Q: What extraction technique is recommended for metabolite R611968?
Q: How can I reduce matrix effects in GC-MS/MS analysis of chlorothalonil metabolites?
Q: My recovery rates are inconsistent across different metabolites. How can I improve method precision?
Q: What is the best approach for handling high-fat content samples like animal products?
The table below outlines common issues and verified solutions based on methodological optimizations.
| Problem Area | Specific Issue | Recommended Solution | Key Rationale & Citations |
|---|---|---|---|
| Extraction | Suboptimal extraction efficiency | Use 1% formic acid in acetonitrile as extraction solvent. [1] | Acidification improves recovery of chlorothalonil. Mean recovery rates of 79.3-104.1% were achieved. [1] |
| Purification (d-SPE) | Loss of analyte during clean-up | Use a d-SPE combination of PSA and C18. Avoid GCB. [1] | PSA and C18 effectively remove fatty acids and non-polar interferences without retaining the chlorothalonil molecule. [1] |
| Instrumental Analysis | Degradation in the GC inlet or poor sensitivity | Ensure the GC-MS/MS system is properly configured and use a matrix-matched calibration. [1] | Method uses GC-MS/MS with a DB-5MS column. Matrix effects (mostly ion suppression) were observed, which calibration corrects for. [1] |
Based on the research, here is a detailed validated method you can use as a benchmark.
Step 1: Extraction
Step 2: Purification
Step 3: GC-MS/MS Analysis
This method achieved a Limit of Quantification (LOQ) of 0.01 mg/kg, with recovery rates of 79.3–104.1% and precision (CV) of <17.9% across five different agricultural matrices. [1]
The following diagram visualizes the core steps of the optimized protocol to guide your experimental setup.
When using the stable isotope-labeled internal standard Chlorothalonil-13C₂, keep these points in mind:
Matrix effects in LC-MS occur when co-eluting compounds from the sample interfere with the ionization process of your analyte in the mass spectrometer. This can lead to either ion suppression or enhancement, detrimentally affecting the method's accuracy, precision, and sensitivity [1] [2]. These effects are a significant concern in quantitative analysis, especially in complex sample matrices like soil, water, or biological fluids [1].
The electrospray ionization (ESI) source, commonly used in LC-MS, is particularly susceptible. The interference is thought to originate from competition between the analyte and co-eluting matrix components for charge or access to the droplet surface during the ionization process [2] [3].
Before correction, you must first assess whether matrix effects are present in your method. Here are two common techniques:
The following workflow outlines a systematic approach to troubleshooting matrix effects in your analysis:
You can address matrix effects through minimization and compensation. The table below summarizes the main strategies:
| Strategy | Description | Key Considerations |
|---|---|---|
| Improved Sample Clean-up | Using more selective extraction or cleanup techniques (e.g., SPE, QuEChERS) to remove interfering compounds [5] [1]. | May not remove all structurally similar interferences; can be time-consuming [1]. |
| Chromatographic Optimization | Adjusting the LC method (e.g., gradient, column) to shift the analyte's retention time away from the region of ion suppression [1]. | Requires method re-development; mobile phase additives can sometimes cause suppression [1]. |
| Stable Isotope-Labeled IS (SIL-IS) | Using a stable isotope-labeled version of the analyte (e.g., Chlorothalonil-13C2) as an internal standard [1] [6]. | Gold standard. Corrects for both ME and recovery; can be expensive [1] [6] [4]. |
| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix that matches the sample to mimic the same ME [1]. | Requires a true, analyte-free blank matrix; hard to match all sample types perfectly [1]. |
| Standard Addition | Adding known amounts of analyte directly to the sample itself and extrapolating the concentration [1]. | Does not require a blank matrix; very labor-intensive for high-throughput analysis [1]. |
For this compound, the most effective and robust approach is using a stable isotope-labeled internal standard. The labeled standard co-elutes with the native analyte and experiences nearly identical matrix effects, allowing the instrument to accurately correct for ion suppression or enhancement through the response ratio [6] [3]. One study on lapatinib demonstrated that only a stable isotope-labeled internal standard could effectively correct for interindividual variability in recovery and matrix effects in patient plasma samples [6].
The tables below summarize key methodologies from recent studies. Chlorothalonil-13C2 is typically used in these contexts as a labeled internal standard to improve quantification accuracy.
Table 1: Method for Metabolites in Soil and Water (UHPLC-MS/MS)
This method, developed for five polar metabolites, demonstrates excellent validation parameters [1].
| Parameter | Description |
|---|---|
| Analytes | R471811, R417888, SYN507900, SYN548580, R611968 (Chlorothalonil metabolites) |
| Analytical Technique | UHPLC-MS/MS |
| Sample Preparation | Solid Phase Extraction (SPE) for R471811, R417888, SYN507900, SYN548580; QuEChERS for R611968 |
| Limit of Quantification (LOQ) | 0.5 µg/kg (soil); 5-10 ng/L (water) |
| Precision (RSD) | < 10% (at low, medium, and high concentrations) |
| Accuracy (Recovery) | 84 - 115% |
Table 2: Method for Parent Compound in Food (GC-MS/MS)
This robust method for the parent chlorothalonil uses a different isotope-labeled standard but provides a benchmark for validation approaches [2].
| Parameter | Description |
|---|---|
| Analyte | Chlorothalonil (parent compound) |
| Analytical Technique | GC-MS/MS (with EI source) |
| Sample Matrices | Courgettes, strawberries, oranges, leeks, tomatoes |
| Sample Preparation | Acetone extraction with 0.1M EDTA, clean-up with OASIS HLB SPE cartridges |
| Internal Standard | Hexachlorobenzene-(13)C6 |
| Calibration | Matrix-matched standard calibration |
| Recovery | 77 - 110% |
| Precision (RSD) | < 20% (at 0.01 and 0.1 mg/kg) |
Here are the detailed workflows for the methods summarized above.
Protocol 1: Determination of Chlorothalonil Metabolites in Soil and Water [1]
This protocol uses a dual-sample preparation approach.
Protocol 2: Determination of Parent Chlorothalonil in Food Matrices [2]
This GC-MS/MS method includes steps to minimize chlorothalonil degradation.
Q1: What is the primary application of this compound in analytical chemistry? A1: this compound is a stable isotope-labeled compound used primarily as an internal standard in methods based on LC-MS or GC-MS. Its function is to correct for analyte loss during sample preparation and for matrix effects during instrumental analysis, thereby significantly improving the accuracy and precision of quantification for the parent chlorothalonil [3].
Q2: My analysis involves chlorothalonil metabolites. Which sample preparation method should I use? A2: The choice depends on the target metabolites. Recent research uses a dual-approach:
Q3: I am getting low recovery for chlorothalonil. How can I improve this? A3: Chlorothalonil is known to degrade during sample preparation. To improve recovery:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery of Analytic | Degradation during extraction (especially for parent Chlorothalonil). | Incorporate 0.1 M EDTA in the extraction buffer [2]. Use a labeled internal standard (e.g., this compound) to correct for losses [3]. |
| High Matrix Interference | Inadequate sample clean-up. | Re-optimize the SPE or QuEChERS clean-up protocol. Use matrix-matched calibration standards to compensate for remaining effects [2]. |
| Poor Chromatography | Co-elution of metabolites; column issues. | Use UHPLC with a C18 column for better separation. Optimize the mobile phase gradient for resolving polar metabolites [1]. |
The table below compares two effective sample preparation techniques adapted from recent research for determining chlorothalonil and its metabolites in various matrices.
| Method Name | Best For Matrices | Key Advantages | Limitations & Considerations |
|---|
| Modified QuEChERS [1] | Fruits, vegetables, grains, legumes (e.g., brown rice, mandarin, soybean, pepper, potato) | - Fast and efficient
Here are the detailed steps for the two core methods, which you can adapt for your labeled compound.
This protocol is optimized for a variety of food matrices and achieves an LOQ of 0.01 mg/kg [1].
1. Extraction:
2. Clean-up (d-SPE):
3. Analysis (GC-MS/MS):
This method is designed for challenging matrices like soil and for specific polar metabolites [2].
1. Extraction:
2. Clean-up (SPE):
3. Analysis (UHPLC-MS/MS):
Here are solutions to frequently encountered problems when working with chlorothalonil.
| Problem | Possible Cause | Solution |
|---|
| Low Recovery | Degradation during sample preparation (e.g., from light, pH) [3] | - Use 0.1 M EDTA in extraction to chelate metals and stabilize the analyte [3].
The following diagram summarizes the logical decision process for method selection and optimization based on your sample type and analytical goals.
Understanding the inherent stability of the parent compound is the first step in preserving your standards. The table below summarizes the key stability information for Chlorothalonil.
| Property | Condition | Value / Behavior |
|---|---|---|
| Aqueous Stability [1] | Neutral or acidic media | Stable |
| Aqueous Stability [1] | Basic media | Breaks down slowly (half-life of 38.1 days at pH 9) |
| Thermal Stability [2] [1] | Melting Point | 250-252 °C (indicative of high thermal stability at room temp) |
| Photodegradation [3] | In water (sunlight) | Degrades with half-lives ranging from 0.7 to 101 hours |
| Storage on C18 Disks [3] | Up to 3 months at -20°C | No degradation detected |
Here are specific issues and solutions to consider during your work with Chlorothalonil-13C2.
Problem: Suspected Photodegradation of Standard Solution
Problem: Loss of Recovery or Signal Shift
Problem: Detection of Degradation Products
What is the best way to store this compound standard solutions for long-term stability? Based on the stability of unlabeled Chlorothalonil, it is recommended to store standard solutions in a dark environment at -20°C using anhydrous, pH-neutral organic solvents. One study found Chlorothalonil stable on C18 solid-phase extraction disks for at least three months under these conditions [3].
Which analytical techniques are best for analyzing this compound? The 13C2-labeled standard is explicitly described as being suitable for use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [4] [5]. An older HPLC-UV method also exists for the unlabeled compound [6].
What are the critical control points to prevent hydrolysis of the standard? The primary control point is avoiding basic conditions. Chlorothalonil is stable in neutral or acidic aqueous media but breaks down in basic media [1]. Ensure your solvents, glassware, and any aqueous components of your mobile phases are free from basic contaminants.
The following diagram outlines a logical workflow for handling this compound to minimize degradation, based on the stability data gathered.
Please be aware of the following context regarding Chlorothalonil, which underscores the importance of careful handling:
The table below summarizes two validated approaches for analyzing Chlorothalonil metabolites in different sample matrices.
| Aspect | Method for Soil (Metabolites R471811, R417888, SYN507900, SYN548580) | Method for Soil (Metabolite R611968) | Method for Water (All 5 Metabolites) |
|---|---|---|---|
| Extraction / Prep | Solid Phase Extraction (SPE) [1] [2] | QuEChERS [1] [2] | Direct Injection [1] [2] |
| Analysis Technique | UHPLC-MS/MS [1] [2] | UHPLC-MS/MS [1] [2] | UHPLC-MS/MS [1] [2] |
| Key Metabolites | R471811, R417888, SYN507900, SYN548580 [1] [2] | R611968 [1] [2] | R471811, R417888, SYN507900, SYN548580, R611968 [1] [2] |
| Limit of Quantification (LOQ) | 0.5 µg/kg for all metabolites [1] [2] | 0.5 µg/kg [1] [2] | 5-10 ng/L [1] [2] |
| Accuracy (Recovery) | 84-115% [1] [2] | 84-115% [1] [2] | Information not specified in search results |
| Precision (RSD) | <10% [1] [2] | <10% [1] [2] | Information not specified in search results |
For analyzing the parent compound Chlorothalonil (e.g., in agricultural commodities), a modified QuEChERS method with GC-MS/MS is commonly used. A validated method shows the following performance characteristics [3]:
Here are solutions to some common challenges in Chlorothalonil metabolite analysis.
1. Poor Recovery of Metabolites from Soil
2. Inadequate Sensitivity for Trace-Level Detection in Water
3. Strong Matrix Interference in Agricultural Commodities
4. Metabolite Instability During Sampling or Storage
The following diagram outlines the decision-making process for selecting the appropriate analytical method based on your research objectives and sample type.
The search results confirm that Chlorothalonil-13C2 is a carbon-13 labeled standard used as a tracer and internal standard for quantitative analysis by techniques like LC-MS [1]. While a direct comparison is lacking, the following information provides a strong foundation.
1. Analytical Protocol for Metabolites in Soil and Water One study details a robust method for determining five polar chlorothalonil metabolites (R471811, R417888, SYN507900, SYN548580, R611968) [2]. This protocol can serve as an excellent reference for developing your own comparative study.
2. General Principles for Selecting Internal Standards Research on other compounds, such as amphetamines, provides evidence-based guidance on choosing internal standards for LC-MS/MS [3].
The table below summarizes the key characteristics of different types of labeled standards:
| Feature | ¹³C-Labeled Standards | ²H-Labeled Standards |
|---|---|---|
| Chromatographic Behavior | Co-elute with the native analyte, minimizing retention time shifts [3]. | Can exhibit chromatographic isotope effects, leading to separated peaks from the native analyte, especially with higher numbers of deuterium atoms [3]. |
| Extraction Recovery | Behaves almost identically to the native compound [3]. | Minor differences in recovery are possible. |
| MS/MS Fragmentation | Fragmentation behavior is nearly identical to the native analyte [3]. | May require different collision energies due to the deuterium bond strength [3]. |
| Overall Assessment | Considered superior for accurate quantification as they most closely mimic the native analyte's behavior throughout the analytical process [3]. | Can be a good alternative, but their behavior must be carefully validated against the analyte. |
Since a pre-existing direct comparison for chlorothalonil seems unavailable, you may need to establish this data experimentally. Here is a suggested workflow:
Select Candidate Standards: Besides This compound, you could compare it against:
Define Comparison Metrics: Evaluate them based on:
The following validated method for chlorothalonil in agricultural commodities demonstrates the high level of accuracy and precision that can be achieved, likely with the use of an internal standard like Chlorothalonil-13C2 [1].
| Parameter | Description / Value |
|---|---|
| Analytical Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) [1] |
| Sample Preparation | Modified QuEChERS method [1] |
| Extraction Solvent | 1% formic acid in acetonitrile [1] |
| Purification | Dispersive Solid-Phase Extraction (d-SPE) with PSA and C18 [1] |
| Linearity (R²) | 0.9939 - 0.997 [1] |
| Limit of Quantification (LOQ) | 0.01 mg/kg [1] |
| Mean Recovery Range | 79.3% - 104.1% [1] |
| Precision (CV) | Below 17.9% for intra- and inter-day tests [1] |
The experimental workflow for this method can be summarized as follows:
While direct performance data isn't available, the search results clarify the critical role of this compound in analytical methods:
The table below summarizes the key comparative characteristics based on the analysis of isotope effects in mass spectrometry [1].
| Characteristic | ¹³C-Labeled Standards | Deuterated (²H) Standards |
|---|---|---|
| Chemical & Physical Behavior | Nearly identical to the analyte; optimal for IDMS [1] | Slightly different due to kinetic isotope effects [1] |
| Chromatography (LC) | Co-elution with the analyte; robust for gradient methods [1] | Risk of partial separation from the analyte; can distort quantification in gradient elution [1] |
| Mass Spectrometry (MS) | Narrower m/z range per DP; less mass discrimination [1] | Wider m/z range per DP; more prone to mass fractionation effects [1] |
| Isotope Correction | More complex due to natural ¹³C abundance [1] | Simpler [1] |
| Overall Robustness | Considered more robust, especially for LC-MS [1] | Less robust for quantitative LC-MS due to chromatographic separation [1] |
To conduct a rigorous comparison for Chlorothalonil, you would need to design an experiment following the principles of Isotope Dilution Mass Spectrometry (IDMS). The workflow below outlines the key stages of such a study.
Key metrics to evaluate would be:
While direct data for Chlorothalonil is lacking, the evidence strongly suggests that 13C2-labeled Chlorothalonil is likely the more reliable internal standard for quantitative LC-MS analysis [1]. Its key advantage is minimizing chromatographic isotope effects, which is critical for accurate quantification.
The table below summarizes the core analytical approaches for Chlorothalonil and its metabolites in various matrices, highlighting the role of the isotope-labeled standard.
| Analyte | Matrix | Sample Preparation | Analysis Instrument | Key Performance Metrics | Role of Chlorothalonil-13C2 |
|---|
| Chlorothalonil (parent) [1] | Agricultural commodities (e.g., brown rice, potato) | Modified QuEChERS (1% formic acid in acetonitrile, d-SPE clean-up with PSA/C18) | GC-MS/MS | LOD: 0.003 mg/kg LOQ: 0.01 mg/kg Recovery: 79.3-104.1% Precision (RSD): <17.9% | Not used in this method; the parent compound is directly quantified. | | 5 Polar Metabolites [2] | Soil & Water | Soil: SPE (for R471811, R417888, SYN507900, SYN548580) & QuEChERS (for R611968) Water: Direct injection | UHPLC-MS/MS | LOQ (Soil): 0.5 µg/kg LOQ (Water): 5-10 ng/L Recovery: 84-115% Precision (RSD): <10% | Serves as an internal standard to correct for matrix effects and loss during sample prep [3]. |
This protocol uses a modified QuEChERS method for sample preparation.
This method is designed for polar metabolites, requiring a different approach.
The workflows for both methods can be visualized as follows:
Incorporating This compound as an internal standard offers significant advantages over traditional methods that do not use one [1]:
This compound is a stable, isotopically labeled compound specifically designed for precise quantitative analysis of the fungicide chlorothalonil [1]. Its key characteristics and applications are summarized below.
| Property | Description |
|---|---|
| Molecular Formula | C₆¹³C₂Cl₄N₂ [1] |
| CAS Number | 2767332-24-9 [1] |
| Primary Application | Used as an internal standard for quantitative analysis via LC-MS or GC-MS [1]. |
| Key Advantage | Corrects for matrix effects & instrument variability, improving accuracy & precision [1]. |
While a direct LOD comparison is unavailable, the standard methodology for using compounds like this compound in residue analysis typically follows this workflow, which you can adapt for your own comparative experiments.
The table below summarizes the core characteristics of two validated approaches for chlorothalonil analysis, which would be relevant for designing a validation using the 13C2 isotope.
| Aspect | Method for Metabolites in Soil/Water [1] | Modified QuEChERS in Food [2] |
|---|---|---|
| Target Analytes | 5 polar metabolites (R471811, R417888, SYN507900, SYN548580, R611968) [1] | Parent chlorothalonil compound [2] |
| Sample Matrices | Soil, Groundwater [1] | Agricultural commodities (brown rice, mandarin, soybean, pepper, potato) [2] |
| Extraction Technique | Solid Phase Extraction (SPE) for 4 metabolites; QuEChERS for R611968 [1] | Modified QuEChERS (1% formic acid in acetonitrile) [2] |
| Clean-up Sorbent | Information not specified in abstract | d-SPE (PSA, C18) [2] |
| Analysis Instrument | UHPLC-MS/MS [1] | GC-MS/MS [2] |
| Limit of Quantification (LOQ) | 0.5 µg/kg (soil); 5-10 ng/L (water) [1] | 0.01 mg/kg (food) [2] |
| Accuracy (Mean Recovery) | 84 - 115% [1] | 79.3 - 104.1% [2] |
| Precision (RSD) | <10% [1] | <17.9% (intra- and inter-day) [2] |
Here is a deeper dive into the methodologies from the key studies to guide your experimental design.
This method uses a dual-approach based on the analyte's polarity.
This method focuses on the unmodified chlorothalonil fungicide in food commodities.
The following diagram illustrates the logical relationship and key decision points between the two main analytical strategies identified in the research.
To design a robust validation study using Chlorothalonil-13C2, here are the key takeaways from the current research: